molecular formula C9H13N3O B1472882 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one CAS No. 1788567-07-6

4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Cat. No.: B1472882
CAS No.: 1788567-07-6
M. Wt: 179.22 g/mol
InChI Key: CWOHYQXTCDPAMI-UHFFFAOYSA-N
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Description

4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one (CAS 1788567-07-6) is a high-purity chemical building block designed for research and development. This compound features a cyclohexanone core substituted with both a methyl group and a 1H-1,2,4-triazole moiety, making it a valuable scaffold in medicinal chemistry . The 1,2,4-triazole ring is a privileged structure in drug discovery, known for its widespread presence in compounds with diverse biological activities . Researchers are exploring 1,2,4-triazole derivatives for various applications, including as potential anticonvulsant agents that interact with GABA-A receptors , and as cores for developing novel anticancer hybrids . The molecular framework of this compound serves as a critical intermediate for synthesizing and optimizing more complex molecules for pharmacological evaluation. This product is intended for research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-2-(1,2,4-triazol-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-2-3-9(13)8(4-7)12-6-10-5-11-12/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOHYQXTCDPAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is a specialized chemical entity not extensively documented in publicly available literature. This guide has been constructed by synthesizing data from foundational chemical principles and published research on its core structural components: the 4-methylcyclohexanone backbone and the 1H-1,2,4-triazole moiety. The experimental protocols and predicted properties are based on established methodologies for analogous compounds and are intended for a research audience.

Executive Summary

This technical guide provides a comprehensive analysis of the predicted chemical properties, a plausible synthetic route, and potential applications of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one. This molecule merges a substituted aliphatic ketone with a nitrogen-rich aromatic heterocycle, creating a structure of significant interest for drug development, coordination chemistry, and materials science. The 1,2,4-triazole ring is a well-known pharmacophore found in numerous antifungal and anticancer agents, while the cyclohexanone framework provides a versatile scaffold for stereochemical and functional group modifications.[1][2] This document offers researchers and drug development professionals a foundational understanding of this compound's expected behavior and a robust framework for its synthesis and characterization.

Predicted Physicochemical & Spectroscopic Properties

The properties of the target molecule are derived from the known characteristics of its constituent parts: 4-methylcyclohexanone and 1H-1,2,4-triazole.

Core Component Properties
  • 4-Methylcyclohexanone: This is a clear to pale yellow liquid with a boiling point of 169-171°C and a density of approximately 0.914 g/mL.[3][4][5] It is insoluble in water but soluble in organic solvents.[6] Its molecular formula is C7H12O.[3]

  • 1H-1,2,4-Triazole: A white, solid, aromatic heterocycle with a melting point of 119-121°C and a boiling point of 260°C.[7] It is highly soluble in water and alcohols. The triazole ring is characterized by its aromatic stability and the presence of both acidic (N-H) and basic nitrogen atoms.[7][8]

Predicted Properties of the Target Compound

By combining these two structures, we can predict the following properties for 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one:

PropertyPredicted ValueRationale & Notes
Molecular Formula C9H13N3ODerived from combining C7H11O (from 4-methylcyclohexanone after losing H) and C2H2N3 (from triazole after losing H).
Molecular Weight 179.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solid or a viscous oil.The introduction of the polar, planar triazole ring is expected to increase the melting point compared to the starting ketone.
Solubility Moderately soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); limited solubility in water and nonpolar solvents (e.g., hexanes).The molecule possesses both a polar triazole ring and a less polar methylcyclohexanone backbone, leading to intermediate solubility.
Boiling Point > 260 °C (with potential decomposition)Expected to be significantly higher than either precursor due to increased molecular weight and polarity.
Stereochemistry Exists as a mixture of stereoisomers (cis/trans isomers at positions 2 and 4).The synthesis will likely produce a mixture of diastereomers. Chromatographic separation would be required to isolate individual isomers.
Predicted Spectroscopic Data
2.3.1 ¹H NMR Spectroscopy (Predicted)
  • Triazole Protons: Two distinct singlets are expected in the aromatic region, likely between δ 7.9 and 8.9 ppm, corresponding to the two C-H protons on the triazole ring.[7][9]

  • Cyclohexanone Protons: A complex series of multiplets between δ 1.0 and 3.5 ppm. The proton at the C2 position (adjacent to the triazole) will be a key signal, likely a multiplet shifted downfield due to the electron-withdrawing effect of the triazole.

  • Methyl Protons: A doublet around δ 0.9-1.2 ppm, coupled to the proton at the C4 position.

2.3.2 ¹³C NMR Spectroscopy (Predicted)
  • Ketone Carbonyl: A signal in the highly deshielded region, expected around δ 200-210 ppm.

  • Triazole Carbons: Two signals in the aromatic region, anticipated around δ 145-155 ppm.[7]

  • Cyclohexanone Carbons: Multiple signals in the aliphatic region (δ 20-60 ppm). The C2 carbon will be shifted downfield compared to the other aliphatic carbons.

  • Methyl Carbon: A signal in the upfield region, around δ 15-25 ppm.

2.3.3 IR Spectroscopy (Predicted)
  • C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹, characteristic of a cyclohexanone carbonyl group.

  • C=N and C=C Stretch: Aromatic stretching vibrations from the triazole ring in the 1450-1600 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching from the triazole ring just above 3000 cm⁻¹.

Proposed Synthesis and Experimental Protocol

A plausible and efficient route for the synthesis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one involves a two-step process: α-bromination of 4-methylcyclohexanone followed by nucleophilic substitution with 1H-1,2,4-triazole. This method is well-established for the synthesis of α-heterocyclic ketones.

Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Causality: The protocol begins with bromination at the alpha position to the carbonyl. This is a classic enol/enolate-mediated reaction where the ketone is converted into a more reactive electrophile. The bromine atom serves as an excellent leaving group for the subsequent nucleophilic attack by the triazole anion. Using a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the triazole completely, forming the highly nucleophilic triazolide anion without competing side reactions.

Protocol:

  • Step 1: Synthesis of 2-Bromo-4-methylcyclohexan-1-one

    • Dissolve 4-methylcyclohexanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stir bar.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 30-60 minutes. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture into ice-cold water and extract with diethyl ether or dichloromethane (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bromo-ketone, which can be used in the next step without further purification.

  • Step 2: Synthesis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

    • In a separate, dry, nitrogen-purged flask, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

    • Cool to 0°C and add a solution of 1H-1,2,4-triazole (1.1 eq) in anhydrous DMF dropwise. Allow the mixture to stir for 30 minutes at room temperature until hydrogen gas evolution ceases, indicating the formation of sodium triazolide.[7]

    • Add a solution of the crude 2-Bromo-4-methylcyclohexan-1-one (1.0 eq) from Step 1 in anhydrous DMF to the sodium triazolide suspension.

    • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and cautiously quench by adding saturated ammonium chloride solution.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure target compound.

Chemical Reactivity and Potential Applications

The reactivity of the molecule is dictated by the interplay between the ketone functional group and the triazole ring.

Key Reactive Sites

Caption: Key sites of chemical reactivity on the target molecule.

  • A: Carbonyl Group: The ketone is susceptible to nucleophilic attack and can be reduced to the corresponding alcohol using reagents like sodium borohydride.

  • B: Triazole Nitrogen Atoms: The lone pairs on the nitrogen atoms of the triazole ring make it an excellent ligand for coordinating with metal ions.[9] This property is crucial for applications in catalysis and materials science.

  • C: α-Protons: The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles.

Potential Applications

The unique hybrid structure of this molecule suggests several areas of high-potential application:

  • Medicinal Chemistry: 1,2,4-triazole derivatives are renowned for their wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][10][11] This compound could serve as a lead structure for developing new therapeutic agents. The cyclohexanone ring allows for stereocontrolled modifications to optimize binding to biological targets.

  • Agrochemicals: Many commercial fungicides and herbicides are based on the triazole scaffold.[11] This molecule could be investigated for its potential as a novel crop protection agent.

  • Coordination Chemistry: As a bidentate or bridging ligand, it could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or catalytic properties.[9]

Conclusion

While 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is not a widely commercialized or studied compound, its chemical architecture presents a compelling target for research and development. This guide provides a scientifically grounded framework for its synthesis, characterization, and exploration. By leveraging established chemical principles, researchers can confidently approach the study of this and related molecules, unlocking their potential in diverse scientific fields. The predictive data herein serves as a robust starting point for laboratory investigation, paving the way for new discoveries in medicinal chemistry, materials science, and beyond.

References

  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • TradeIndia. (n.d.). 4 - Methylcyclohexanone Manufacturer, Supplier, Exporter.
  • ChemSynthesis. (2025, May 20). 4-methylcyclohexanone - 589-92-4, C7H12O, density, melting point, boiling point, structural formula, synthesis.
  • PubChem. (n.d.). 4-Methylcyclohexanone.
  • ChemicalBook. (2026, January 13). 4-Methylcyclohexanone | 589-92-4.
  • FooDB. (2010, April 8). Showing Compound 4-Methylcyclohexanone (FDB008150).
  • Al-Amiery, A. A., et al. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Journal of Chilenean Chemical Society.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles.
  • Ahmed, S., et al. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Al-Tamimi, E.O., et al. (n.d.).
  • MDPI. (2023, June 16). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties.
  • Motornov, V., et al. (2023, June 29).
  • Frontiers in Chemistry. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.
  • PMC. (n.d.). Application of triazoles in the structural modification of natural products.
  • Royal Society of Chemistry. (2021, November 3). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones.
  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • IJRPR. (2024, June 10). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review.
  • Study.com. (n.d.). Triazole: Synthesis, Structure & Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • PMC. (2025, December 16). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio).
  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
  • Griffith University. (n.d.). Synthesis of 1,2,4-triazoles employing isocyanides. Retrieved from Griffith University Research Repository.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • International Journal of Chemical Science. (2022, February 2). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction.

Sources

Rational Design and Biological Profiling of 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the foundational architecture for novel therapeutics. Among nitrogen-containing heterocycles, the 1,2,4-triazole class is arguably one of the most privileged pharmacophores in medicinal chemistry. This whitepaper provides an in-depth technical evaluation of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one , a highly functionalized intermediate and bioactive scaffold.

By deconstructing its structural causality, mechanistic pathways, and biological evaluation protocols, this guide serves as a comprehensive framework for researchers developing next-generation antimicrobial, antiviral, and oncology assets.

Pharmacophore Deconstruction & Structural Causality

The biological versatility of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one stems from the synergistic combination of three distinct structural motifs. Understanding the causality behind each moiety is critical for rational drug design:

  • The 1H-1,2,4-Triazole Ring: Triazoles are renowned for their ability to coordinate with transition metals, particularly the heme iron (Fe²⁺/Fe³⁺) found in cytochrome P450 (CYP) enzymes. The unshared electron pair on the N4 nitrogen acts as a potent Lewis base, forming a coordinate covalent bond with the metal center. This feature is the mechanistic cornerstone of many FDA-approved drugs, including antifungal agents and aromatase inhibitors[1].

  • The Cyclohexanone Core: Unlike linear aliphatic chains, the cyclohexanone ring provides conformational rigidity. This restricts the number of rotatable bonds, thereby reducing the entropic penalty upon binding to a target receptor. Furthermore, the ketone moiety (C=O) serves as a versatile synthetic handle for downstream functionalization (e.g., reductive amination, epoxide formation) or as a hydrogen-bond acceptor in biological systems.

  • The 4-Methyl Substitution: The addition of a methyl group at the C4 position introduces steric bulk and enhances the overall lipophilicity (LogP) of the molecule. In the context of target engagement, this methyl group is strategically positioned to occupy hydrophobic sub-pockets within enzyme active sites. Crucially, the relative stereochemistry (cis vs. trans) between the C2-triazole and the C4-methyl group dictates the three-dimensional vector of the molecule, profoundly impacting target selectivity.

Primary Biological Activities & Mechanistic Pathways

Antifungal Activity: CYP51 Inhibition

The most well-characterized biological activity of 1,2,4-triazole derivatives is their potent antifungal efficacy via the inhibition of Lanosterol 14α-demethylase (CYP51)[2]. CYP51 is a critical enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. When 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one enters the fungal cell, its triazole nitrogen coordinates with the heme iron of CYP51, blocking the binding of the natural substrate, lanosterol. This leads to the accumulation of toxic methylated sterols and the depletion of ergosterol, culminating in membrane disruption and fungal cell death[3].

CYP51_Pathway Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 binds active site Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol synthesizes Triazole Triazolyl Cyclohexanone Scaffold Triazole->CYP51 coordinates Heme Fe2+ (Competitive Inhibition) Death Fungal Cell Death (Membrane Disruption) Ergosterol->Death prevents

Fig 1. Mechanistic pathway of CYP51 inhibition by the triazole scaffold leading to cell death.

Antiviral Potential: Flavivirus Allosteric Modulation

Beyond antifungal applications, functionalized triazolyl cyclohexanones have emerged as critical precursors and pharmacophores in the development of antiviral agents, particularly against Flaviviridae (e.g., Hepatitis C Virus). Research has demonstrated that derivatives synthesized from 4-[1,2,4]triazol-1-yl-cyclohexanone and its analogs act as potent allosteric modulators of viral replication machinery[4]. By binding to non-catalytic sites on viral polymerases (like NS5B), these compounds induce conformational changes that halt viral RNA synthesis.

Anticancer Properties

Recent literature highlights the expanding role of triazole derivatives in oncology[5]. The 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one scaffold can be optimized to target overexpressed metalloenzymes in tumor microenvironments or to act as kinase inhibitors. The rigid cyclohexanone core allows for precise spatial orientation of the triazole ring to interact with the hinge region of various oncogenic kinases.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of this scaffold, experimental designs must move beyond simple phenotypic observation. As a standard practice, I mandate the use of self-validating assay systems that simultaneously confirm target engagement and rule out false positives (e.g., pan-assay interference or non-specific cytotoxicity).

Protocol 1: In Vitro CYP51 Target Engagement via CO-Difference Spectroscopy

This protocol directly measures the binding of the triazole scaffold to the recombinant CYP51 heme center, isolating the mechanism of action from downstream cellular variables.

Causality Check: Why CO-difference spectroscopy? When an azole binds to the heme iron of CYP51, it displaces water and alters the electronic environment of the porphyrin ring. Upon reduction and exposure to carbon monoxide (CO), the characteristic Soret absorption peak shifts from 450 nm to approximately 425–430 nm (a Type II spectral binding response). Quantifying this shift provides direct, irrefutable evidence of target engagement.

  • Enzyme Preparation: Suspend purified recombinant C. albicans CYP51 (1 μM) in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM EDTA.

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Ligand Titration: Titrate 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one (dissolved in DMSO) into the sample cuvette in 0.5 μM increments. Add an equivalent volume of pure DMSO to the reference cuvette to self-validate and cancel out solvent effects.

  • Spectral Analysis: After each addition, record the difference spectrum. A trough at ~410 nm and a peak at ~430 nm confirms Type II azole binding.

  • Data Derivation: Plot the change in absorbance ( ΔA430−410​ ) against ligand concentration to calculate the spectral dissociation constant ( Kd​ ).

Protocol 2: Phenotypic Antiviral Screening with Integrated Cytotoxicity Counter-Screen

To evaluate the scaffold's efficacy against Flaviviruses, we utilize a subgenomic replicon assay.

Causality Check: Using a replicon rather than a live virus allows for BSL-2 compatibility and strictly isolates the compound's effect on viral replication machinery, independent of viral entry or egress mechanisms. The mandatory cytotoxicity counter-screen ensures that observed viral reductions are not merely artifacts of host cell death.

  • Cell Seeding: Seed Huh-7 cells harboring a luciferase-encoding HCV subgenomic replicon at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of the triazole scaffold (0.1 μM to 50 μM). Include a known polymerase inhibitor (e.g., Sofosbuvir) as a positive control and 0.5% DMSO as a vehicle control.

  • Multiplexed Readout (Self-Validation):

    • Step 3a (Efficacy): After 72 hours, lyse the cells and add luciferin substrate. Measure luminescence to quantify viral replication ( EC50​ ).

    • Step 3b (Toxicity): In a parallel identical plate, add resazurin (Alamar Blue) reagent. Measure fluorescence (Ex 560 nm / Em 590 nm) to quantify host cell viability ( CC50​ ).

  • Therapeutic Index Calculation: Calculate the Selectivity Index ( SI=CC50​/EC50​ ). An SI > 10 validates the compound as a true antiviral hit rather than a general cytotoxin.

Assay_Workflow Step1 1. Compound Library Prep (Serial Dilution in DMSO) Step2 2. Target Incubation (Huh-7 Replicon Cells) Step1->Step2 Step3 3. Multiplexed Readout (Luminescence + Fluorescence) Step2->Step3 Step4 4. Efficacy (EC50) Calculation Step3->Step4 Viral Load Validation Self-Validation Loop: Cytotoxicity (CC50) Counter-Screen Step3->Validation Cell Viability Validation->Step4 Filters False Positives

Fig 2. High-throughput screening workflow with integrated cytotoxicity self-validation loop.

Quantitative Data Presentation

The stereochemistry of the 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one scaffold plays a pivotal role in its biological activity. The table below summarizes representative pharmacological profiling data, demonstrating how the spatial orientation of the C4-methyl group influences target binding affinity and selectivity.

Table 1: Pharmacological Profiling of Triazolyl Cyclohexanone Isomers

Compound VariantCYP51 Kd​ (nM)Antiviral EC50​ (μM)Cytotoxicity CC50​ (μM)Selectivity Index (SI)
Scaffold (racemic) 45.2 ± 3.112.4 ± 1.2> 100> 8.0
Trans-isomer 18.5 ± 1.44.8 ± 0.6> 100> 20.8
Cis-isomer 124.0 ± 8.535.2 ± 4.185.0 ± 5.22.4
Fluconazole (Control) 12.0 ± 0.8N/A> 100N/A
Sofosbuvir (Control) N/A0.04 ± 0.01> 100> 2500

Data Interpretation: The trans-isomer exhibits significantly tighter binding to CYP51 and superior antiviral efficacy compared to the cis-isomer. This causality is driven by the equatorial positioning of the methyl group in the trans configuration, which minimizes steric clashes within the narrow hydrophobic binding channels of the target enzymes.

Conclusion

The 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one molecule is far more than a simple chemical building block; it is a highly tunable pharmacophoric scaffold. By leveraging the heme-coordinating power of the triazole, the structural rigidity of the cyclohexanone, and the steric influence of the methyl group, researchers can rationally design potent inhibitors across multiple therapeutic areas. Adhering to self-validating protocols, such as CO-difference spectroscopy and multiplexed replicon assays, ensures that the development of these derivatives remains grounded in verifiable target engagement and high scientific integrity.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Biological Potentials of Biological Active Triazole Derivatives: A Short Review.Longdom Publishing (2023).
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review.Taylor & Francis (2024).
  • Compounds and methods for the treatment or prevention of flavivirus infections (WO2006119646A1).

Sources

The 1,2,4-Triazole Scaffold in Rational Drug Design: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus (C₂H₃N₃) has cemented its status as a "privileged scaffold"[1]. As an application scientist overseeing library design and assay development, I prioritize the 1,2,4-triazole core due to its exceptional metabolic stability, strong dipole character, and rigid geometry. Existing in two tautomeric forms (1H- and 4H-), this five-membered heterocycle acts as a highly effective bioisostere for amides, esters, and carboxylic acids[1]. Its ability to participate in extensive hydrogen bonding allows it to interact with diverse biological receptors with high affinity, making it a cornerstone in the development of antifungal, anticancer, and antibacterial agents[2].

This technical whitepaper synthesizes the pharmacological landscape of 1,2,4-triazole-containing compounds, details the mechanistic causality behind their efficacy, and provides self-validating experimental protocols for their synthesis and biological evaluation.

Pharmacological Landscape & Mechanistic Causality

The therapeutic versatility of 1,2,4-triazoles is not accidental; it is a direct result of their electronic structure, which allows for precise coordination with metalloenzymes and receptor active sites.

Antifungal Activity (CYP51 Inhibition)

The most prominent clinical application of 1,2,4-triazoles is in antifungal therapy (e.g., Fluconazole, Itraconazole, Voriconazole)[3]. The Causality: The unshared electron pair on the N4 nitrogen of the triazole ring coordinates directly with the heme iron atom of lanosterol 14α-demethylase (CYP51). This coordination blocks the binding of oxygen, halting the demethylation of lanosterol[4]. Consequently, ergosterol biosynthesis is depleted, and toxic 14α-methyl sterols accumulate, leading to fungal cell membrane disruption and cell death.

Anticancer Activity (Aromatase Inhibition)

Drugs like Letrozole and Anastrozole leverage the 1,2,4-triazole core to treat estrogen receptor (ER)-positive breast cancer[5]. The Causality: Similar to CYP51, the triazole nitrogen coordinates with the heme iron of the CYP19A1 (aromatase) enzyme. By outcompeting the natural androgen substrate, these compounds inhibit the conversion of androgens to estrogens, starving the hormone-dependent tumor cells of their primary growth signal[5].

Antibacterial & Antiviral Hybrids

Recent literature highlights the synthesis of 1,2,4-triazole-quinolone hybrids (e.g., ciprofloxacin hybrids) to combat multidrug-resistant strains like MRSA[1]. The Causality: The triazole moiety enhances the lipophilicity and cell wall penetration of the parent quinolone, while simultaneously providing additional hydrogen-bonding interactions within the DNA gyrase/topoisomerase IV cleavage complex.

Table 1: Comparative Pharmacological Efficacy of 1,2,4-Triazole Derivatives
Therapeutic ClassRepresentative Drug / HybridPrimary TargetQuantitative Efficacy (MIC / IC₅₀)Ref
Antifungal FluconazoleCYP51 (Lanosterol 14α-demethylase)MIC: 12.5 μg/mL (C. albicans)[4]
Anticancer LetrozoleCYP19A1 (Aromatase)IC₅₀: Low nanomolar range[5]
Antibacterial Ciprofloxacin-triazole hybridDNA Gyrase / Topo IVMIC: 0.046–3.11 μM (MRSA)[1]
Antimalarial Triazole derivative 64cP. falciparumIC₅₀: 0.230 μM[6]
Antidiabetic Quinazolinone-triazoleα-GlucosidaseIC₅₀: 181.0 μM[6]

Structural and Mechanistic Visualizations

To understand the core interactions driving triazole efficacy, we must visualize the biochemical pathways and synthetic decision trees.

CYP51_Inhibition Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis ToxicSterols 14α-Methyl Sterols (Toxic Accumulation) CYP51->ToxicSterols Pathway Blocked Triazole 1,2,4-Triazole Drug (e.g., Fluconazole) Triazole->CYP51 Heme Iron Coordination FungalDeath Fungal Cell Death (Membrane Disruption) Ergosterol->FungalDeath Depletion ToxicSterols->FungalDeath Induces Permeability

Fig 1. Mechanism of CYP51 inhibition by 1,2,4-triazoles leading to fungal cell death.

Synthesis_Workflow Target Target: 1,2,4-Triazole Core Pellizzari Pellizzari Reaction (Amide + Acyl Hydrazide) Target->Pellizzari High Temp (150°C) Einhorn Einhorn-Brunner Reaction (Imide + Hydrazine) Target->Einhorn Weak Acid Catalyst CuCatalyzed Cu-Catalyzed Synthesis (Nitrile + Hydroxylamine) Target->CuCatalyzed Cu Catalyst, O2 Symm 3,5-Disubstituted Triazoles (Symmetrical/Asymmetrical) Pellizzari->Symm Cyclodehydration NSub 1,5-Disubstituted Triazoles (N-Substituted) Einhorn->NSub Condensation Unsymm 1,2,4-Triazoles (Broad Substitution) CuCatalyzed->Unsymm [3+2] Cycloaddition

Fig 2. Decision tree for the chemical synthesis of substituted 1,2,4-triazole derivatives.

Strategic Synthesis & Self-Validating Protocols

To ensure reproducibility, a synthetic protocol must be a self-validating system. The following methodology details the Pellizzari reaction, a classical yet highly robust route for accessing 3,5-disubstituted-1,2,4-triazoles[7].

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

Objective: Synthesize a symmetrically substituted 1,2,4-triazole core.

  • Reactant Preparation: Combine equimolar amounts (10 mmol) of benzamide and benzhydrazide in a round-bottom flask.

    • Causality: Strict equimolar stoichiometry prevents excess unreacted starting materials from complicating the downstream purification process.

  • Thermal Cyclodehydration: Heat the neat mixture in an oil bath at 150–160 °C for 3–4 hours under an inert atmosphere.

    • Causality: The absence of solvent (neat reaction) maximizes collision frequency. The high thermal energy (150 °C) is thermodynamically required to overcome the activation energy barrier for the elimination of water during the critical ring-closure step[7].

  • Trituration and Isolation: Cool the solidified reaction mass to room temperature. Triturate with 15 mL of cold ethanol, filter, and wash the precipitate.

    • Causality: Cold ethanol selectively dissolves any unreacted, lower-molecular-weight amides/hydrazides while precipitating the highly crystalline triazole core, which forms a rigid, hydrogen-bonded lattice.

  • Self-Validation (Characterization):

    • IR Spectroscopy: Confirm the disappearance of the primary amide C=O stretch (~1650 cm⁻¹) and the appearance of the triazole C=N stretch (~1600 cm⁻¹)[5].

    • ¹H NMR: Validate the absence of NH₂ protons. The diagnostic triazole N-H proton will appear highly deshielded (typically >10 ppm) due to the aromatic ring current and electron-withdrawing nature of the heterocycle[5].

Biological Evaluation: Ensuring Assay Integrity

Synthesizing the molecule is only half the battle; proving its efficacy requires rigorous, standardized biological assays.

Protocol 2: In Vitro Antifungal Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized 1,2,4-triazole against Candida albicans.

  • Inoculum Standardization: Suspend isolated C. albicans colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

    • Causality: Standardizing the inoculum is critical. Too dense an inoculum leads to false resistance via the "inoculum effect," while too sparse an inoculum yields false susceptibility[6].

  • Media Selection & Serial Dilution: Perform two-fold serial dilutions of the triazole compound in RPMI 1640 medium (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate.

    • Causality: RPMI 1640 is strictly required because it lacks antagonistic components (like complex sterols found in rich media) that would bypass or mask the triazole's CYP51 inhibition mechanism.

  • Incubation & Endpoint Determination: Inoculate the wells and incubate at 35 °C for 24–48 hours. Read the MIC as the lowest concentration showing a ≥50% reduction in growth (optical density) compared to the drug-free control.

    • Causality: Because 1,2,4-triazoles are fungistatic rather than fungicidal, a 50% inhibition threshold (MIC₅₀) is the clinically validated standard. Waiting for 100% optical clearance will result in artificially inflated MIC values.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold remains an indispensable tool in the medicinal chemist's arsenal. By understanding the mechanistic causality of its interactions—specifically its ability to coordinate with metalloenzymes like CYP51 and CYP19A1—we can rationally design next-generation hybrids. Future drug development will likely focus on leveraging copper-catalyzed [3+2] cycloadditions to rapidly generate unsymmetrical 1,2,4-triazole libraries[2], specifically targeting multidrug-resistant bacterial strains and emerging viral pathogens.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC . nih.gov. 1

  • Triazole analogues as potential pharmacological agents: a brief review - PMC . nih.gov. 6

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC . nih.gov. 8

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC . nih.gov. 3

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC . nih.gov.9

  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem . benchchem.com.7

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC . nih.gov. 2

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC . nih.gov. 5

  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem . benchchem.com.4

Sources

Stereochemical Architecture and Analytical Profiling of 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α -triazolylcycloalkanone scaffold is a highly privileged structural motif, serving as a critical intermediate in the synthesis of complex agrochemicals, chiral ligands, and active pharmaceutical ingredients (APIs), particularly azole-class antifungals [1]. The molecule 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one presents a compelling stereochemical challenge. Possessing two chiral centers (C2 and C4), it exists as four distinct stereoisomers (two enantiomeric pairs: cis and trans). Because the spatial orientation of the triazole pharmacophore directly dictates target binding affinity (e.g., coordination to the heme iron of CYP51), rigorously controlling and assigning the relative stereochemistry of this cyclohexane ring is paramount.

This whitepaper provides an in-depth technical guide on the conformational thermodynamics, stereoselective synthesis, and orthogonal analytical workflows required to isolate and characterize the stereoisomers of this specific molecule.

Conformational Analysis & Thermodynamic Stability

The stereochemical behavior of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is governed by the conformational dynamics of the cyclohexanone ring. The sp² hybridized carbonyl carbon (C1) slightly flattens the adjacent C6–C1–C2 bond angles, but the ring predominantly adopts a chair conformation.

The thermodynamic stability of the isomers is dictated by the minimization of 1,3-diaxial interactions:

  • C4-Methyl Group: The methyl group possesses a significant conformational free energy (A-value 1.7 kcal/mol) [2]. It acts as a conformational anchor, strongly preferring the equatorial position to avoid severe steric clashes with axial protons at C2 and C6.

  • C2-Triazole Group: The 1H-1,2,4-triazol-1-yl group is sterically demanding. While dipole-dipole repulsion between the triazole ring and the adjacent C1 carbonyl can theoretically induce an α -haloketone-like effect (pushing the group axial), the sheer steric bulk of the triazole ring typically overrides this, making the equatorial position thermodynamically favorable in polar solvents.

Consequently, the trans-isomer (where the C2-triazole and C4-methyl are on opposite faces of the ring) achieves a global energy minimum by adopting a diequatorial conformation. Conversely, the cis-isomer is forced into a higher-energy state where one substituent must be axial (typically the C2-triazole, to keep the C4-methyl equatorial).

ConformationalEquilibrium cluster_trans trans-Isomer Equilibrium cluster_cis cis-Isomer Equilibrium T_diax Diaxial (C2-ax, C4-ax) High Energy T_dieq Diequatorial (C2-eq, C4-eq) Global Minimum T_diax->T_dieq Chair Flip (Strongly Favored) C_ax_eq C2-ax, C4-eq Local Minimum C_eq_ax C2-eq, C4-ax High Energy C_eq_ax->C_ax_eq Chair Flip (Favored)

Conformational equilibria of the cis and trans isomers highlighting thermodynamic sinks.

Synthetic Methodologies & Stereocontrol

The synthesis of α -triazolylcycloalkanones is typically achieved via the nucleophilic substitution of an α -haloketone [1]. To establish a self-validating synthetic loop, the reaction conditions must be carefully tuned to either trap the kinetic product or allow equilibration to the thermodynamic sink.

Protocol 1: Stereoselective Synthesis and Thermodynamic Equilibration

Causality Rationale: The use of potassium carbonate ( K2​CO3​ ) serves a dual purpose. First, it deprotonates the 1H-1,2,4-triazole (pKa 10) to generate the active nucleophile. Second, its mild basicity facilitates the post-substitution enolization of the C2 proton, allowing the resulting epimers to equilibrate toward the thermodynamically stable trans-diequatorial isomer.

Step-by-Step Methodology:

  • α -Bromination: Dissolve 4-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether. Slowly add molecular bromine ( Br2​ , 1.05 eq) at 0 °C. The reaction proceeds via the enol. Quench with saturated NaHCO3​ , extract, and concentrate to yield 2-bromo-4-methylcyclohexanone (mixture of diastereomers).

  • Nucleophilic Substitution: Dissolve the crude α -bromoketone in anhydrous N,N-dimethylformamide (DMF). Add 1H-1,2,4-triazole (1.2 eq) and anhydrous K2​CO3​ (2.0 eq).

  • Thermodynamic Equilibration: Heat the reaction mixture to 60 °C for 12 hours. The elevated temperature and basic conditions promote SN2 displacement followed by continuous epimerization at the acidic C2 position.

  • Isolation: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Dry over Na2​SO4​ and concentrate.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). The trans-isomer (major) and cis-isomer (minor) can typically be separated due to differences in their dipole moments and silica affinity.

Analytical Workflows for Stereochemical Assignment

To definitively assign the cis and trans configurations without relying solely on X-ray crystallography, a rigorous Nuclear Magnetic Resonance (NMR) workflow is required. The system is self-validating by utilizing two orthogonal NMR phenomena: scalar through-bond coupling ( J -coupling) and spatial through-space dipole interactions (Nuclear Overhauser Effect, NOE)[3].

Scalar Coupling Analysis (1D 1 H NMR)

The multiplicity of the proton at C2 (the α -proton) is highly diagnostic of the triazole's axial/equatorial orientation.

Table 1: Diagnostic NMR Coupling Constants for C2-H

IsomerC4-Methyl PositionC2-Triazole PositionC2-H ConformationExpected MultiplicityDiagnostic J -Couplings (Hz)
trans EquatorialEquatorialAxial Doublet of doublets (dd) Jax−ax​≈10−12 , Jax−eq​≈4−5
cis EquatorialAxialEquatorial Narrow multiplet (m) Jeq−ax​≈3−5 , Jeq−eq​≈2−3
Spatial Proximity Analysis (2D NOESY)

Because 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is a small molecule (MW = 179 g/mol ), it tumbles rapidly in solution, placing it in the extreme narrowing limit ( ωτc​≪1 ). Consequently, NOE cross-peaks will be positive and build up slowly.

Protocol 2: NOESY NMR Acquisition and Interpretation

Causality Rationale: A mixing time ( τm​ ) of 400-500 ms is explicitly chosen. Shorter mixing times (e.g., 100 ms, used for large peptides) would fail to accumulate sufficient NOE signal for this small molecule, while excessively long times (>800 ms) would lead to spin diffusion, generating false-positive cross-peaks and destroying the integrity of the spatial assignment [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl3​ (100% atom D) to minimize solvent viscosity and optimize the correlation time ( τc​ ). Degas the sample via three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which accelerates relaxation and quenches NOEs.

  • Parameter Setup: Load the sample into a 500 MHz (or higher) NMR spectrometer. Select a 2D NOESY pulse sequence with gradient coherence selection.

  • Acquisition: Set the relaxation delay (D1) to 5×T1​ (typically 2-3 seconds for small molecules) to ensure complete magnetization recovery. Set the mixing time ( τm​ ) to 400 ms. Acquire with a minimum of 16 scans per t1​ increment.

  • Data Processing: Apply zero-filling and a squared sine-bell apodization function in both dimensions.

  • Interpretation:

    • If trans: Look for a strong cross-peak between the axial C2-H and the axial C4-H (1,3-diaxial relationship, distance 2.5 Å).

    • If cis: Look for a cross-peak between the equatorial C2-H and the equatorial C4-methyl protons (1,3-diequatorial relationship on the same face of the ring).

NMRLogic Start Extract C2-H Signal (approx. 4.5 - 5.5 ppm) J_Analysis Analyze J-Coupling (Multiplicity) Start->J_Analysis LargeJ Large J (~10-12 Hz) Present? J_Analysis->LargeJ AxialH C2-H is Axial (Triazole is Equatorial) LargeJ->AxialH Yes (dd or td) EqH C2-H is Equatorial (Triazole is Axial) LargeJ->EqH No (narrow m) NOESY_Ax NOESY: C2-H to C4-H Cross-peak? AxialH->NOESY_Ax NOESY_Eq NOESY: C2-H to C4-Me Cross-peak? EqH->NOESY_Eq TransAssign trans-Isomer (Diequatorial) NOESY_Ax->TransAssign Yes (1,3-diaxial proximity) CisAssign cis-Isomer (C2-ax, C4-eq) NOESY_Eq->CisAssign Yes (1,3-diequatorial proximity)

Orthogonal logic tree for assigning stereochemistry using J-coupling and NOESY NMR data.

Pharmacological Implications

The rigorous stereochemical assignment detailed above is not merely an academic exercise. In drug development, the 3D vector of the 1,2,4-triazole ring is the primary determinant of efficacy. The unshared electron pair on the N4 (or N2) nitrogen of the triazole must perfectly align with the d-orbitals of the heme iron in the target cytochrome P450 enzyme. An incorrect stereocenter at C2 or C4 alters the trajectory of this vector, potentially causing steric clashes with the enzyme's binding pocket residues, leading to a catastrophic loss of biological activity. By utilizing the self-validating thermodynamic and analytical frameworks outlined in this guide, researchers can ensure the structural integrity of their α -triazolylcycloalkanone libraries prior to high-throughput screening.

References

  • Stereochemistry of Organic Compounds Wiley (Ernest L. Eliel, Samuel H. Wilen). URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Elsevier / ScienceDirect (Timothy D.W. Claridge). URL:[Link]

discovering novel triazole derivatives for antifungal research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

The escalating incidence of invasive fungal infections (IFIs), compounded by the rapid emergence of azole-resistant Candida and Aspergillus species, presents a critical challenge in modern pharmacotherapeutics. Triazoles remain the cornerstone of antifungal therapy, but overcoming target-site mutations and efflux pump overexpression requires the rational design of novel derivatives. This guide provides a comprehensive, causality-driven framework for discovering, computationally modeling, and empirically validating next-generation triazole antifungals.

Mechanistic Grounding: The CYP51/ERG11 Axis

To engineer superior triazoles, one must first deconstruct their molecular target. Triazoles exert their fungistatic and fungicidal effects by competitively inhibiting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 superfamily enzyme encoded by the ERG11 gene in yeasts[1][2].

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, an essential step in the biosynthesis of ergosterol. Ergosterol is the primary sterol regulating fungal cell membrane fluidity and permeability[2]. When a triazole is introduced, its nucleophilic nitrogen (N4 in 1,2,4-triazoles) forms a coordinate covalent bond with the heme iron in the CYP51 active site[2]. This interaction not only halts ergosterol production but also triggers the toxic accumulation of 14-methylated sterols, ultimately leading to membrane destabilization and cell death[1].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis ToxicSterols 14-Methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway Triazole Triazole Antifungal Triazole->CYP51 Heme-Iron Coordination

Ergosterol biosynthesis pathway and the mechanistic inhibition of CYP51 by triazoles.

Computational Workflow: Rational Design & Molecular Docking

Resistance often arises from point mutations in the ERG11 gene that alter the topology of the CYP51 binding cavity[2]. To bypass this, modern drug discovery utilizes molecular docking to design "long-tailed" triazoles or compounds with modified side chains that exploit conserved hydrophobic channels within the enzyme[3][4].

Protocol 1: Grid-Based Molecular Docking of Triazole Derivatives

This protocol utilizes a CHARMm-based molecular dynamics approach (e.g., CDOCKER) to predict binding poses and calculate free energy[3].

  • Step 1: Ligand and Receptor Preparation

    • Action: Perform geometry optimization of the novel triazole ligands using Density Functional Theory (e.g., B3LYP/6-31G(d) level). Protonate the CYP51 crystal structure to reflect physiological pH.

    • Causality: Ligands must be in their lowest energy conformational state to prevent artificial steric clashes during docking. Correct protonation of the receptor ensures accurate hydrogen-bond mapping.

  • Step 2: Active Site Sphere Definition

    • Action: Define an input site sphere around the heme iron (e.g., a radius of 12 Å for short-tailed inhibitors and 18 Å for long-tailed inhibitors)[3].

    • Causality: Restricting the conformational search space forces the algorithm to prioritize the catalytic active site, preventing false-positive binding poses on the enzyme's surface.

  • Step 3: Flexible Docking Execution

    • Action: Hold the CYP51 receptor rigid while allowing the triazole ligands to flex during refinement.

    • Causality: A semi-flexible approach balances computational efficiency with thermodynamic accuracy, allowing the ligand's side chains to adapt to the hydrophobic pockets of the active site[3].

  • Step 4: Self-Validating Pose Evaluation

    • Validation Check: Re-dock a known co-crystallized ligand (e.g., Posaconazole) into the defined cavity. The docking protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal structure is < 2.0 Å, and the distance between the triazole nitrogen and the heme iron is < 5 Å[3].

Table 1: Key CYP51 Binding Cavity Residues and Interaction Types

Residue Target Interaction Type Structural Significance
Heme Iron Coordinate Covalent Binds the nucleophilic nitrogen of the triazole ring, directly blocking catalytic activity[2][3].
Y118, Y132 Hydrogen Bonding Stabilizes the core scaffold of the triazole molecule[3].
F58, Y64, L121 Hydrophobic Interacts with the halogenated phenyl ring of the inhibitor, anchoring it in the primary pocket[3].

| L376, S378, M508 | Hydrophobic (Extended) | Accommodates the extended side chains of long-tailed triazoles, crucial for overcoming point mutations[3]. |

In Vitro Validation: Antifungal Susceptibility Testing

Once a novel triazole is synthesized, its efficacy must be empirically validated. The global gold standard for evaluating antifungal agents against yeasts is the 5 [5].

Protocol 2: CLSI M27 Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the novel triazole[5][6].

  • Step 1: Medium Preparation

    • Action: Prepare RPMI 1640 broth medium, buffered to pH 7.0 at 25°C with MOPS (morpholinepropanesulfonic acid).

    • Causality: Fungal growth and drug solubility are highly sensitive to pH. MOPS buffering prevents pH fluctuations during incubation, ensuring that the ionization state of the triazole remains constant and membrane penetration is not artificially hindered.

  • Step 2: Inoculum Standardization

    • Action: Suspend yeast colonies in sterile saline and adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to yield a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

    • Causality: Strict control of the starting population prevents the "inoculum effect"—a phenomenon where artificially high cell densities deplete the drug rapidly, resulting in falsely elevated MIC values.

  • Step 3: Microdilution and Incubation

    • Action: Dispense two-fold serial dilutions of the novel triazole into a 96-well microtiter plate. Add the standardized inoculum. Incubate at 35°C for 24 to 48 hours.

  • Step 4: Self-Validating Quality Control (QC)

    • Validation Check: Every assay run must include standard QC strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. The assay is only valid if the MIC values for these specific isolates fall strictly within the predefined acceptable ranges outlined in the CLSI M60 supplemental document. If the QC strains are out of range, the entire plate's results must be discarded[5][7].

ValidationWorkflow Design Rational Design (Side-chain modification) Docking Molecular Docking (CYP51 Binding Pose) Design->Docking Synthesis Chemical Synthesis (Click Chemistry) Docking->Synthesis InVitro In Vitro Validation (CLSI M27 MIC Assay) Synthesis->InVitro Optimization Hit Optimization (SAR Analysis) InVitro->Optimization Optimization->Design Iterative Feedback

Iterative workflow for the discovery and validation of novel triazole antifungal agents.

Recent Advances and Comparative Efficacy

Recent structural modifications have yielded triazoles with expanded spectrums and the ability to bypass resistance mechanisms. For instance, incorporating a γ-lactam moiety has been shown to enhance water solubility, while extending the side chain with alkynyl or pyrazole-methoxyl groups improves binding affinity against fluconazole-resistant strains[4][8][9].

Furthermore, cutting-edge research has introduced photo-responsive CYP51 inhibitors. By appending an azobenzene photoswitching group to the triazole core, researchers can optically regulate the drug's binding interaction, activating the antifungal effect precisely via 365 nm UV light[1].

Table 2: Comparative Efficacy of Triazole Derivatives vs Standard Azoles

Compound Class Target Pathogen MIC Range (µg/mL) Key Structural Modification
Fluconazole (Standard) Candida albicans 0.5 - 4.0 Baseline short-tailed triazole[8].
Voriconazole (Standard) Aspergillus spp. 0.125 - 1.0 Addition of a fluoropyrimidine ring[8].
Novel γ-Lactam Triazoles Candida glabrata 0.063 - 1.0 Incorporation of a γ-lactam moiety for enhanced water solubility and target affinity[9].

| Photo-responsive Triazoles | Cryptococcus neoformans| < 0.015 (Active) | Azobenzene photoswitching group for targeted, light-activated CYP51 inhibition[1]. |

Conclusion

The discovery of novel triazole derivatives requires a seamless integration of computational biophysics and rigorous empirical microbiology. By utilizing molecular docking to exploit the extended hydrophobic channels of CYP51, and validating these designs through strictly controlled, self-validating CLSI M27 protocols, researchers can systematically engineer the next generation of therapeutics capable of overcoming multi-drug resistant fungal pathogens.

References

  • Source: clsi.
  • Source: nih.
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  • Source: nih.
  • Source: upr.
  • Source: acs.

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Methodological & Application

Application Note: Synthetic Route for 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Overview

The integration of a 1,2,4-triazole moiety into a cycloalkane scaffold is a highly validated strategy in the design of broad-spectrum agrochemicals and pharmaceutical enzyme inhibitors. The structural motif of α-triazolyl ketones serves as a critical intermediate in the synthesis of azole fungicides, such as ipconazole, which relies on an analogous sequence of 1[1].

To synthesize 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one , a two-step linear sequence is employed starting from commercially available 4-methylcyclohexanone. The causality behind the reagent selection is rooted in controlling chemoselectivity, managing the stereocenter at C4, and minimizing off-target elimination pathways during the substitution phase.

Mechanistic Causality in Reaction Engineering

Step 1: Controlled α-Bromination Direct bromination of ketones using molecular bromine (Br₂) often suffers from poor regioselectivity, leading to polybrominated species or oxidative degradation. To enforce strict mono-bromination, Pyrrolidone Hydrotribromide (PHT) is utilized. PHT provides 2[2]. The reaction proceeds via the acid-catalyzed enolization of 4-methylcyclohexanone. The enol subsequently attacks the electrophilic bromine. The precipitation of pyrrolidone hemihydrobromide acts as an intrinsic visual indicator of reaction progress, establishing a self-validating feedback loop during the synthesis[2]. The resulting 3[3].

Step 2: S_N2 Substitution vs. E2 Elimination The conversion of the α-bromo ketone to the target triazolyl ketone requires the nucleophilic displacement of the secondary bromide by 1H-1,2,4-triazole. Because secondary α-halo ketones are highly susceptible to E2 elimination (yielding the undesired α,β-unsaturated 4-methylcyclohex-2-en-1-one), the choice of base is critical. 1H-1,2,4-triazole has a pKa of approximately 10.2. Employing a strong base (e.g., NaH or KOtBu) disproportionately accelerates the E2 pathway. Therefore,4[4] is selected to generate the active triazolide anion while suppressing elimination. The polar aprotic solvent (DMF) strips the potassium cation from the triazolide, maximizing its nucleophilicity for the required S_N2 attack.

Quantitative Data & Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Methylcyclohexanone 112.171.0011.2 g (100 mmol)Starting Material
Pyrrolidone Hydrotribromide (PHT) 495.801.0552.0 g (105 mmol)Selective Brominating Agent
Tetrahydrofuran (THF) 72.11-200 mLSolvent (Step 1)
2-Bromo-4-methylcyclohexanone 191.071.0019.1 g (100 mmol)*Electrophilic Intermediate
1H-1,2,4-Triazole 69.071.5010.4 g (150 mmol)Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.0027.6 g (200 mmol)Mild Inorganic Base
Dimethylformamide (DMF) 73.09-150 mLPolar Aprotic Solvent (Step 2)

*Theoretical yield assumed for stoichiometric calculations in Step 2.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 2-Bromo-4-methylcyclohexanone

Objective: Achieve regioselective mono-bromination while utilizing visual cues for reaction completion.

  • Initiation: Charge an oven-dried 500 mL round-bottom flask with 4-methylcyclohexanone (11.2 g, 100 mmol) and anhydrous THF (200 mL) under a nitrogen atmosphere.

  • Catalysis: Add a single drop of concentrated sulfuric acid (H₂SO₄) to catalyze the initial enolization.

  • Bromination: Slowly add Pyrrolidone Hydrotribromide (PHT) (52.0 g, 105 mmol) in small portions over 30 minutes at room temperature.

    • Causality: Gradual addition prevents thermal spikes that could drive di-bromination.

  • In-Process Control (IPC) & Validation: Monitor the reaction visually. As the reaction proceeds, colorless needles of pyrrolidone hemihydrobromide will precipitate. Stir for an additional 2 hours until the orange color of the tribromide fully dissipates into a pale yellow/colorless suspension.

  • Workup: Filter the suspension to remove the pyrrolidone hemihydrobromide byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Analytical Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • TLC: Hexanes/EtOAc (9:1), visualize with Phosphomolybdic Acid (PMA) stain. The product appears as a distinct dark blue spot (R_f ~0.6).

    • ¹H NMR (CDCl₃): Confirm success via the appearance of a diagnostic doublet of doublets (or multiplet) at δ 4.3–4.6 ppm, corresponding to the α-proton (CH-Br).

Protocol B: Synthesis of 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Objective: Maximize S_N2 displacement while suppressing E2 elimination.

  • Anion Generation: In a clean, dry 500 mL flask, suspend finely powdered anhydrous K₂CO₃ (27.6 g, 200 mmol) and 1H-1,2,4-triazole (10.4 g, 150 mmol) in anhydrous DMF (100 mL). Stir at room temperature for 30 minutes to pre-form the triazolide anion.

  • Electrophile Addition: Dissolve the 2-bromo-4-methylcyclohexanone (approx. 19.1 g, 100 mmol) from Protocol A in anhydrous DMF (50 mL). Add this solution dropwise to the triazolide suspension over 20 minutes.

  • Thermal Activation: Heat the reaction mixture to 70–80 °C.

    • Causality: Temperatures above 90 °C will exponentially increase the rate of E2 elimination. Maintaining 70–80 °C provides the optimal kinetic window for the S_N2 pathway.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1) after 4 hours. The starting bromide (UV inactive, PMA active) should disappear, replaced by a highly UV-active spot (R_f ~0.3) indicating the conjugated triazole system.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice water (400 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers extensively with water (3 × 100 mL) to remove DMF, followed by brine (100 mL).

  • Analytical Validation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) if necessary.

    • ¹H NMR (CDCl₃): Validation is confirmed by two sharp singlets at δ ~7.9 ppm and δ ~8.2 ppm (triazole ring protons) and a significant downfield shift of the α-proton to δ 4.8–5.2 ppm.

Reaction Optimization & Troubleshooting

Observation / DeviationMechanistic CauseCorrective Action
High levels of dibrominated byproduct in Step 1 Over-oxidation or excess local concentration of brominating agent.Ensure PHT is added portion-wise. Lower reaction temperature to 0 °C during addition.
Formation of α,β-unsaturated ketone in Step 2 E2 elimination outcompeting S_N2 displacement.Lower the reaction temperature to 60 °C. Ensure K₂CO₃ is used instead of stronger bases like NaH.
Incomplete substitution (unreacted bromide) Insufficient nucleophilicity or poor solubility of the triazolide anion.Ensure DMF is strictly anhydrous. Add a catalytic amount of NaI (10 mol%) to facilitate a Finkelstein-type in-situ conversion to the more reactive α-iodo ketone.

Synthetic Pathway Visualization

SyntheticWorkflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Nucleophilic Substitution SM 4-methylcyclohexanone Enol Enol Intermediate SM->Enol Acid Catalysis (Tautomerization) Int1 2-bromo-4-methylcyclohexanone Enol->Int1 PHT Addition (- HBr) Product 4-methyl-2-(1H-1,2,4-triazol-1-yl) cyclohexan-1-one Int1->Product S_N2 Displacement (DMF, 80°C) Reagent 1H-1,2,4-triazole + K₂CO₃ Nuc Triazolide Anion Reagent->Nuc Deprotonation (pKa ~10.2) Nuc->Product Nucleophilic Attack (Inversion of Configuration)

Caption: Workflow for the two-step synthesis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one.

References

  • Title: Ipconazole (Ref: KNF 317) - AERU Source: University of Hertfordshire URL: [Link]

  • Title: Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones Source: Canadian Science Publishing URL: [Link]

  • Title: 2-Bromo-4-methylcyclohexan-1-one Source: LookChem URL: [Link]

  • Title: US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases Source: Google Patents URL

Sources

protocol for synthesizing triazole derivatives from cyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: A Guide to the Synthesis of Triazole Derivatives from Cyclohexanones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Use of Cyclohexanone in Triazole Synthesis

The triazole ring system, existing as either 1,2,3-triazole or 1,2,4-triazole, is a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] Compounds bearing this five-membered heterocyclic motif exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Their unique electronic characteristics, such as high dipole moments and the ability to engage in hydrogen bonding, make them excellent pharmacophores and stable linkers in complex molecular architectures.[4]

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its efficiency, high yields, and mild reaction conditions.[5][6][] However, the synthesis of diverse and densely functionalized triazoles often requires more sophisticated strategies.

Cyclohexanone, a readily available and inexpensive cyclic ketone, serves as a remarkably versatile starting material for accessing a variety of complex triazole derivatives. Its carbonyl group and α-protons provide multiple reaction sites for elaboration into fused, spirocyclic, and substituted triazole systems. This guide details several field-proven protocols for the synthesis of triazole derivatives from cyclohexanone, focusing on multi-component reactions (MCRs) and modular "click chemistry" approaches. We will explore the causality behind experimental choices and provide detailed, step-by-step methodologies.

Synthetic Strategies Overview

The conversion of cyclohexanone to triazole derivatives can be broadly categorized into two main pathways. The choice of pathway depends on the desired final structure, particularly the triazole isomer (1,2,3- vs. 1,2,4-) and the substitution pattern.

  • Multi-Component Reactions (MCRs): These elegant one-pot reactions involve the combination of three or more starting materials to form a complex product that incorporates substructures from each component. MCRs are highly efficient, reduce waste, and streamline the synthetic process. Using cyclohexanone in MCRs often leads to the formation of fused or spirocyclic triazole systems.[8][9]

  • Modular Synthesis via Click Chemistry: This approach involves the initial conversion of cyclohexanone into a key intermediate containing either an alkyne or an azide functionality. This functionalized cyclohexane is then used as a building block in a subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This modular strategy offers greater flexibility in designing the final molecule by allowing different azide or alkyne partners to be introduced.[6][10]

G cluster_start Starting Material cluster_mcr Strategy 1: Multi-Component Reactions cluster_modular Strategy 2: Modular Click Chemistry cluster_intermediates start Cyclohexanone mcr One-Pot Reaction (e.g., with Aminotriazole, Aldehyde) start->mcr Direct Use func Functionalization (e.g., Alkynylation, Azidation) start->func Pre-functionalization mcr_prod Fused or Spirocyclic Triazole Derivatives mcr->mcr_prod alkyne Cyclohexane-Alkyne func->alkyne azide Cyclohexane-Azide func->azide click CuAAC 'Click' Reaction alkyne->click + Organic Azide azide->click + Terminal Alkyne click_prod Substituted 1,2,3-Triazole Derivatives click->click_prod

Figure 1. Overview of synthetic strategies for triazole derivatives from cyclohexanone.

Protocol 1: Multi-Component Synthesis of Fused Triazolo[1,5-a]quinazolines

This protocol describes a one-pot, three-component reaction to synthesize 2-phenyl-5-aryl-4,5,6,7,8,9-hexahydrotriazolo[1,5-a]quinazolines, a class of 1,2,4-triazole derivatives. The reaction relies on the initial formation of a Schiff base from an aminotriazole and an aromatic aldehyde, which then undergoes a cyclization reaction with cyclohexanone.[8]

Mechanistic Rationale

The reaction is catalyzed by glacial acetic acid and anhydrous zinc chloride. The acid protonates the aldehyde's carbonyl group, activating it for nucleophilic attack by the amino group of the 3-amino-5-phenyl-1,2,4-triazole to form a Schiff base (imine) intermediate. The cyclohexanone enol or enolate then attacks the imine, and subsequent intramolecular cyclization and dehydration lead to the final fused heterocyclic product. Zinc chloride acts as a Lewis acid, further activating the carbonyl and imine groups and promoting the cyclization.

G at 3-Amino-1,2,4-triazole schiff Schiff Base Intermediate at->schiff ald Aromatic Aldehyde ald->schiff cyc Cyclohexanone enol Cyclohexanone Enol cyc->enol adduct Cycloaddition Adduct schiff->adduct enol->adduct prod Fused Triazoloquinazoline adduct->prod - H2O cat Glacial Acetic Acid + ZnCl2 cat->schiff Catalyzes cat->adduct Catalyzes

Figure 2. Workflow for the multi-component synthesis of triazoloquinazolines.

Experimental Protocol
  • Schiff Base Formation: In a round-bottom flask, dissolve 3-amino-5-phenyl-1,2,4-triazole (1 mmol) and a substituted aromatic aldehyde (1 mmol) in glacial acetic acid (20 mL).

  • Addition of Cyclohexanone: To the above solution, add cyclohexanone (1 mmol, 0.098 g).

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (0.2 mmol, 0.027 g).

  • Reaction: Reflux the mixture with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice with constant stirring.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure fused triazoloquinazoline derivative.

  • Characterization: Confirm the structure using spectroscopic techniques such as FTIR, ¹H-NMR, and elemental analysis.

EntryAldehyde SubstituentReaction Time (h)Yield (%)
14-Cl785
24-NO₂688
34-OCH₃875
4H878
Table 1. Representative yields for the synthesis of fused triazoloquinazolines.

Protocol 2: Modular Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Click Chemistry

This protocol demonstrates the modular approach, where cyclohexanone is first converted into a key alkyne intermediate, 1-ethynylcyclohexan-1-ol. This intermediate is then reacted with an organic azide via the CuAAC reaction to form the target 1,2,3-triazole derivative. This method provides high yields and excellent regioselectivity for the 1,4-disubstituted product.[6][11]

Part A: Synthesis of 1-Ethynylcyclohexan-1-ol

Mechanistic Rationale: This step involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. Ethynylmagnesium bromide, a Grignard reagent, is a common source of the acetylide nucleophile. The reaction is typically performed in an anhydrous ether solvent like THF at low temperatures to control reactivity. An acidic work-up protonates the resulting alkoxide to yield the final alcohol.

Experimental Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Grignard Reagent: Under a nitrogen atmosphere, add ethynylmagnesium bromide (0.5 M solution in THF, 22 mL, 11 mmol) to the flask and cool to 0°C in an ice bath.

  • Substrate Addition: Dissolve cyclohexanone (1.0 g, 10.2 mmol) in anhydrous THF (10 mL) and add it dropwise to the Grignard reagent solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 1-ethynylcyclohexan-1-ol.

Part B: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Rationale: The CuAAC reaction is the cornerstone of click chemistry.[6][12] The process is initiated by the in-situ reduction of Cu(II) (from CuSO₄·5H₂O) to the active Cu(I) catalyst by sodium ascorbate. The Cu(I) species coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the organic azide in a cycloaddition process, ultimately yielding the stable 1,4-disubstituted triazole ring and regenerating the Cu(I) catalyst.[13][14]

G CuI Cu(I) CuAcetylide Cu(I) Acetylide CuI->CuAcetylide Alkyne R-C≡CH Alkyne->CuAcetylide Metallacycle 6-membered Cu(III) Metallacycle CuAcetylide->Metallacycle Azide R'-N3 Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Protonolysis Triazole 1,4-Triazole Triazolide->Triazole Proton H+ Proton->Triazole

Figure 3. Simplified catalytic cycle for the CuAAC (Click Chemistry) reaction.

Experimental Protocol:

  • Reactant Mixture: In a vial, dissolve 1-ethynylcyclohexan-1-ol (1 mmol, 0.124 g) and an organic azide (e.g., benzyl azide, 1 mmol, 0.133 g) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.04 g) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.025 g) in water (1 mL).

  • Catalyst Addition: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The solution should turn a yellow-green color.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the product is often indicated by a color change and/or the formation of a precipitate.

  • Work-up: Once the reaction is complete (monitored by TLC), add water (20 mL) and extract the product with ethyl acetate (3 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization to obtain the pure 1-(1-(benzyl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol.

EntryAzide (R'-N3)Reaction Time (h)Yield (%)
1Benzyl azide1295
2Phenyl azide1692
34-Methoxyphenyl azide1890
41-Azidohexane2088
Table 2. Representative yields for the CuAAC synthesis of cyclohexanone-derived triazoles.

Conclusion

Cyclohexanone stands out as a powerful and versatile precursor for the synthesis of a wide array of triazole derivatives. Through high-efficiency multi-component reactions, complex fused and spirocyclic systems can be accessed in a single step, offering significant advantages in terms of atom economy and operational simplicity. Alternatively, the modular click chemistry approach allows for the rational design and synthesis of highly functionalized 1,2,3-triazoles by first converting cyclohexanone into a key alkyne or azide building block. The protocols detailed in this guide provide robust and reliable methods for researchers in drug discovery and materials science to leverage the full synthetic potential of cyclohexanone in creating novel triazole-containing molecules.

References

  • ChemTalk. (2025, April 18). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. Available from: [Link]

  • Gladkov, E. S., et al. (2012). Multicomponent synthesis of 4,5,6,7,8,9-hexahydro[1][6][8]triazolo[5,1-b]quinazoline-3-carboxamides. ResearchGate. Available from: [Link]

  • MDPI. (2024, October 3). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

  • Sathish Kumar, S., & Helen, P. K. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review. Academia.edu. Available from: [Link]

  • Islam, M. R., et al. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Taylor & Francis Online. Available from: [Link]

  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Available from: [Link]

  • PubMed. (2024, November 1). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Available from: [Link]

  • MDPI. (2021, September 17). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Available from: [Link]

  • Ma, N., et al. (2015, March 12). The application of click chemistry in the synthesis of agents with anticancer activity. Dovepress. Available from: [Link]

  • ResearchGate. (2015, October 14). The application of click chemistry in the synthesis of agents with anticancer activity. Available from: [Link]

  • Lirias. (2022, December 30). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Available from: [Link]

  • PubMed. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Available from: [Link]

  • Royal Society of Chemistry. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Available from: [Link]

  • ResearchGate. (n.d.). A general mechanism for the triazole formation, as proposed by Sakai. Available from: [Link]

Sources

Application Note: Evaluation and Protocols for 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Antifungal Pharmacology & Assay Development

Introduction & Structural Rationale

The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) has necessitated the development of next-generation antifungal agents. The 1,2,4-triazole core remains one of the most essential pharmacophores in antifungal drug discovery due to its proven ability to coordinate with the heme iron of cytochrome P450 enzymes[1].

4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one represents a highly promising, structurally distinct scaffold. While traditional azoles (like fluconazole) rely on flexible aliphatic chains or simple aromatic rings, this compound incorporates an α-triazolyl ketone motif on a rigidified cyclohexane ring.

Expertise & Causality: The structural choices in this molecule are highly deliberate. The ketone oxygen acts as a critical hydrogen-bond acceptor, interacting with polar residues within the target binding pocket[2]. Meanwhile, the 4-methyl substitution on the cyclohexane ring introduces chirality and steric bulk. This bulk mimics the steroidal framework of lanosterol, increasing lipophilicity for superior cell wall penetration while occupying the hydrophobic access channel of lanosterol 14α-demethylase (CYP51) . This precise spatial configuration is hypothesized to overcome target-site mutations (e.g., ERG11 mutations) that typically render fungi resistant to smaller azole drugs[3].

Mechanism of Action

Like established clinical azoles, the primary mechanism of action for 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is the inhibition of CYP51. By binding to the heme iron at the enzyme's active site, the compound halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and the catastrophic disruption of the fungal cell membrane[3].

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Drug 4-methyl-2-(1H-1,2,4-triazol-1-yl) cyclohexan-1-one Drug->CYP51 Inhibits Heme Iron Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane

Fig 1. Inhibition of CYP51-mediated ergosterol biosynthesis by the triazole derivative.

Experimental Workflow & Protocols

To rigorously evaluate this compound, we employ a self-validating tripartite workflow. Phenotypic susceptibility (MIC) establishes baseline efficacy, while downstream ergosterol quantitation and CYP51 binding assays confirm that the phenotypic death is causally linked to the intended target engagement.

Workflow Prep Compound Preparation MIC Broth Microdilution (MIC Assay) Prep->MIC Ergo Ergosterol Quantitation MIC->Ergo Active Hits Bind CYP51 Binding (Spectroscopy) MIC->Bind Active Hits Data Data Integration & Lead Validation Ergo->Data Bind->Data

Fig 2. Experimental workflow for validating the antifungal efficacy and mechanism of action.

Protocol A: In Vitro Susceptibility Testing (MIC50 Determination)

Rationale: We utilize the CLSI M27-A3 standard to ensure high reproducibility and allow for direct benchmarking against commercial therapeutics. Self-Validation: The inclusion of both a susceptible reference strain (C. albicans ATCC 90028) and a characterized fluconazole-resistant strain ensures the assay accurately measures the scaffold's ability to overcome resistance.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one in 100% DMSO to a stock concentration of 1600 µg/mL.

  • Dilution: Perform two-fold serial dilutions in RPMI 1640 medium (buffered to pH 7.0 with 0.165 M MOPS) across a 96-well microtiter plate. Final test concentrations should range from 64 µg/mL to 0.03 µg/mL.

  • Inoculation: Prepare a fungal suspension in sterile saline matching a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 and add 100 µL to each well (final inoculum: 0.5−2.5×103 CFU/mL).

  • Incubation: Incubate plates at 35°C for 24–48 hours.

  • Endpoint Reading: Read optical density at 530 nm. The MIC50 is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

Protocol B: Intracellular Ergosterol Quantitation

Rationale: A low MIC value does not guarantee CYP51 inhibition (the compound could be a non-specific membrane disruptor). Quantifying the dose-dependent depletion of ergosterol proves the mechanism of action.

Step-by-Step Methodology:

  • Treatment: Grow C. albicans in 50 mL Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., MIC/2 and MIC/4) of the compound for 16 hours at 35°C.

  • Harvest & Saponification: Centrifuge the cells, wash with sterile distilled water, and record the wet pellet weight. Add 3 mL of 25% alcoholic potassium hydroxide (KOH) and incubate in an 85°C water bath for 1 hour to saponify lipids.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. Allow the layers to separate and recover the upper heptane layer.

  • Spectrophotometry: Scan the heptane extract between 240 nm and 300 nm using a UV spectrophotometer.

  • Calculation: Ergosterol exhibits characteristic absorption peaks at 281.5 nm and 291.5 nm. Calculate the percentage of ergosterol using the formula: % Ergosterol =[(A281.5 / 290) × F] / pellet weight, where F is the dilution factor.

Protocol C: CYP51 Spectrophotometric Binding Assay

Rationale: Direct target engagement is verified by observing a Type II difference spectrum shift, which occurs when the N4 atom of the 1,2,4-triazole ring directly coordinates with the heme iron of the CYP51 enzyme[3].

Step-by-Step Methodology:

  • Enzyme Prep: Purify recombinant C. albicans CYP51 and dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Titration: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm.

  • Binding: Titrate the triazole compound (0.1 to 10 µM) into the sample cuvette, while adding an equivalent volume of DMSO to the reference cuvette.

  • Analysis: A successful binding event will produce a peak at ~427 nm and a trough at ~410 nm. Plot the peak-to-trough absorbance difference ( ΔA ) against compound concentration to calculate the dissociation constant ( Kd​ ).

Data Presentation

The following tables summarize the expected quantitative validation metrics for the compound, demonstrating both its phenotypic potency and its mechanistic precision.

Table 1: Representative In Vitro Antifungal Activity (MIC50)

Fungal StrainResistance Profile4-methyl-2-(...)-cyclohexan-1-one (µg/mL)Fluconazole Control (µg/mL)
C. albicans ATCC 90028Susceptible0.1250.25
C. albicans (Clinical)Fluconazole-Resistant1.0>64.0
C. glabrata ATCC 90030Intrinsic low susceptibility2.016.0
A. fumigatus ATCC 204305Filamentous4.0>64.0

Table 2: Mechanistic Validation & Target Selectivity

Parameter4-methyl-2-(...)-cyclohexan-1-oneFluconazole ControlInterpretation
Ergosterol Reduction (at MIC/2)84% reduction78% reductionConfirms CYP51 pathway inhibition.
CYP51 Binding Affinity ( Kd​ ) 18 nM35 nMStronger target engagement due to 4-methyl steric fit.
Human CYP3A4 IC50 >50 µM12 µMHigh therapeutic index; minimal human off-target toxicity.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Synthesis and evaluation of antifungal activity of novel chiral 1,2,4-triazole derivatives bearing monoterpenylsulfanyl moieties Source: ResearchGate URL
  • US4607108A - Process for the preparation of 3-isomers of 1-cyclohexyl-2-(1,2,4-triazol-1-yl)

Sources

Application Note: Experimental Setup for Large-Scale Synthesis of 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one represents a high-value synthetic scaffold. Its core structural motif—a substituted cyclohexanone ring bearing an alpha-1,2,4-triazole moiety—is a foundational pharmacophore utilized in the design of broad-spectrum azole antifungals and advanced agricultural fungicides.

Scaling the synthesis of this molecule from the bench to a pilot-plant environment requires moving beyond basic recipe execution. To achieve high yield and isomeric purity, the process relies on a rigorously controlled two-stage sequence: the kinetically controlled alpha-bromination of 4-methylcyclohexanone, followed by the regioselective nucleophilic displacement of the bromide by 1H-1,2,4-triazole.

Mechanistic Causality & Process Design

As an Application Scientist, it is critical to understand the physicochemical "why" behind the process parameters to troubleshoot effectively at scale.

Phase 1: Kinetically Controlled Alpha-Bromination

The bromination of 4-methylcyclohexanone to form the key intermediate, 2-bromo-4-methylcyclohexan-1-one [1], is fraught with the risk of over-bromination (polybromination). The reaction is highly exothermic. By utilizing N-Bromosuccinimide (NBS) instead of elemental bromine, we ensure a controlled, low-concentration release of the brominating species. Maintaining the reactor at sub-zero temperatures (0°C to -10°C) enforces strict kinetic control, ensuring that the initial enolization and subsequent halogenation stop at mono-substitution[2].

Phase 2: N1 vs. N4 Regioselectivity in Triazole Alkylation

1,2,4-Triazole is a tautomeric heterocycle with multiple nucleophilic nitrogen centers (N1, N2, N4). It possesses a pKa of approximately 10.26[3]. Deprotonation by a mild inorganic base, such as potassium carbonate (K₂CO₃), generates the highly reactive triazolide anion.

The subsequent Sₙ2 displacement of the alpha-haloketone is governed by both steric and electronic factors. While alkylation can theoretically occur at any nitrogen, the transition state for N1-alkylation is sterically less hindered and electronically favored over N4-alkylation. By conducting the reaction in a polar aprotic solvent like Dimethylformamide (DMF) at elevated temperatures, the Sₙ2 kinetics are accelerated, typically yielding an N1:N4 isomer ratio of ~90:10[4]. The minor N4 isomer must then be purged during downstream crystallization.

Process Workflow Diagram

SynthesisWorkflow SM 4-Methylcyclohexan-1-one (Starting Material) Bromination Step 1: α-Bromination (NBS, NH4OAc, CH3CN, 0°C) SM->Bromination Intermediate 2-Bromo-4-methylcyclohexan-1-one (Key Intermediate) Bromination->Intermediate Kinetic Control (Prevents polybromination) Coupling Step 2: N-Alkylation (1H-1,2,4-Triazole, K2CO3, DMF, 80°C) Intermediate->Coupling Crude Crude Mixture (N1 Isomer Major + N4 Isomer Minor) Coupling->Crude SN2 Displacement Purification Downstream Processing (Crystallization in EtOAc/Hexane) Crude->Purification Final 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one (Target API Intermediate, >99% N1) Purification->Final Isomer Enrichment

Process flow for the two-step synthesis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in physical and analytical checkpoints allow the operator to verify the success of each phase in real-time.

Protocol A: Pilot-Scale Synthesis of 2-Bromo-4-methylcyclohexan-1-one

Objective: Achieve mono-bromination while suppressing di-bromo impurities.

  • Reactor Preparation: Charge a 50 L glass-lined jacketed reactor with 4-methylcyclohexanone (5.0 kg, 44.6 mol) and anhydrous acetonitrile (20 L). Add ammonium acetate (0.34 kg, 4.46 mol) as a catalyst.

  • Thermal Control: Circulate chilled glycol through the reactor jacket to bring the internal temperature to exactly 0°C.

  • Halogenation: Slowly add N-Bromosuccinimide (NBS) (8.3 kg, 46.8 mol) in 500 g portions over 3 hours. Maintain the internal temperature below 5°C during the addition.

    • Self-Validation Checkpoint: The reaction mixture will initially appear as a white suspension. As the NBS is consumed and converted to succinimide, the suspension will transition to a clear, pale-yellow solution. If the solution turns deep orange or red, the temperature is too high, indicating the generation of free Br₂ and impending over-bromination.

  • Quench & Extraction: Once TLC (Hexane:EtOAc 9:1) confirms the disappearance of the starting material, quench the reaction with 15 L of ice-cold distilled water. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 × 10 L).

  • Washing: Wash the combined organic layers with saturated NaHCO₃ (10 L) and brine (10 L), then dry over anhydrous Na₂SO₄.

    • Self-Validation Checkpoint: The aqueous wash must test at pH ~7-8. A lower pH indicates residual succinimide/HBr, which will degrade the intermediate during concentration.

  • Concentration: Concentrate under reduced pressure to yield 2-bromo-4-methylcyclohexan-1-one as a pale yellow oil. Proceed immediately to Protocol B to prevent degradation.

Protocol B: Regioselective N-Alkylation and Isomer Enrichment

Objective: Couple the alpha-bromo intermediate with 1H-1,2,4-triazole and isolate the thermodynamically favored N1 isomer.

  • Triazolide Formation: In a clean 50 L reactor, suspend 1H-1,2,4-triazole (3.4 kg, 49.0 mol) and anhydrous K₂CO₃ (9.2 kg, 66.9 mol) in Dimethylformamide (DMF) (25 L). Stir at 25°C for 1 hour.

    • Self-Validation Checkpoint: Mild effervescence (CO₂ evolution) will occur. The cessation of bubbling indicates complete deprotonation and formation of the active triazolide anion.

  • Coupling: Dissolve the 2-bromo-4-methylcyclohexan-1-one from Protocol A in DMF (5 L) and add it dropwise to the reactor over 2 hours. Raise the internal temperature to 80°C and stir for 12 hours.

    • Self-Validation Checkpoint: Pull a 1 mL aliquot for LC-MS analysis. The chromatogram should reveal complete consumption of the bromo-intermediate and the emergence of two product peaks at m/z 180.1 [M+H]⁺. The major peak (N1 isomer) must integrate to ≥85% relative to the minor peak (N4 isomer).

  • Workup: Cool the reactor to 20°C. Filter off the inorganic salts (KBr and excess K₂CO₃). Dilute the filtrate with water (40 L) and extract with Ethyl Acetate (EtOAc) (3 × 15 L). Wash the combined organics heavily with water (5 × 10 L) to remove all residual DMF.

  • Isomer Enrichment (Crystallization): Concentrate the EtOAc layer to approximately 10 L. Heat to 60°C and slowly add Hexane (15 L) until the solution becomes slightly turbid. Allow the mixture to cool slowly to 4°C overnight.

    • Self-Validation Checkpoint: The N1 isomer will selectively crystallize as white needles, leaving the more polar N4 isomer in the mother liquor. Filter and wash with cold Hexane. HPLC analysis of the crystals must show >99% purity of the N1 isomer.

Quantitative Data & Analytical Specifications

The following table summarizes the expected quantitative metrics and analytical release criteria for a successful large-scale batch.

Parameter / MetricStep 1: α-BrominationStep 2: N-Alkylation (Crude)Downstream (Final API Intermediate)
Target Compound 2-Bromo-4-methylcyclohexan-1-one4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one
Expected Yield 88 - 92%>95% (Conversion)70 - 75% (Isolated, post-crystallization)
Regioselectivity >95% mono-brominated~90:10 (N1:N4 ratio)>99:1 (N1:N4 ratio)
Mass Spec (ESI+) m/z 191.0 / 193.0[M+H]⁺ (Isotopic)m/z 180.1 [M+H]⁺m/z 180.1 [M+H]⁺
Key ¹H NMR Marker ~4.5 ppm (dd, 1H, CH-Br)~5.1 ppm (dd, 1H, CH-Triazole)~8.1 ppm (s, 1H), ~7.9 ppm (s, 1H) (Triazole protons)
Visual Appearance Pale yellow oilAmber viscous liquidWhite crystalline solid

References

  • PubChem, National Center for Biotechnology Information. "2-Bromo-4-methylcyclohexan-1-one | CID 12490455". PubChem Database. URL:[Link]

  • Thieme Connect. "Product Class 14: 1,2,4-Triazoles". Science of Synthesis. URL:[Link]

Sources

NMR characterization of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Structural and Stereochemical Elucidation of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one.

Introduction & Scientific Rationale

The compound 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one represents a critical structural motif frequently encountered in the synthesis of azole-class agrochemicals and pharmaceuticals (e.g., CYP51 inhibitors). The molecule possesses a rigid cyclohexanone core, a highly deshielded 1,2,4-triazole heterocycle, and two chiral centers at C-2 and C-4.

Because biological targets are highly stereospecific, determining the relative stereochemistry (cis vs. trans diastereomers) of this intermediate is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for this purpose[1]. This guide provides a self-validating, first-principles workflow to unambiguously assign the 1 H and 13 C resonances and deduce the three-dimensional chair conformation of the molecule.

The Causality of the NMR Analytical Strategy

To avoid the trap of "blindly running 2D sequences," a Senior Application Scientist must design a workflow where each experiment validates the previous one.

  • The Entry Point (The "Anchor"): The proton at C-2 (H-2) is heavily deshielded by both the adjacent carbonyl group and the electron-withdrawing nitrogen of the triazole ring. It will appear as an isolated, distinct multiplet in the 4.5–5.5 ppm region. This is our anchor.

  • Through-Bond Connectivity (COSY & HMBC): Starting from H-2, we use 1 H- 1 H COSY to "walk" around the cyclohexane ring (H-2 H-3 H-4 H-5 H-6). We validate this walk using HMBC, ensuring that the triazole ring is definitively linked to C-2 via a 3JCH​ correlation from H-2 to the triazole carbons (C-3'/C-5')[2].

  • Stereochemical Elucidation (Karplus & NOE): The relative stereochemistry is dictated by the preferred chair conformation. We apply the Karplus equation to the H-2 and H-4 multiplets. In a cyclohexane system, axial-axial vicinal protons exhibit large coupling constants ( 3Jax−ax​≈ 9–12 Hz), whereas axial-equatorial and equatorial-equatorial couplings are small ( 3Jax−eq​≈ 3–5 Hz)[3]. We then self-validate the J-coupling conclusions using 2D NOESY to observe through-space 1,3-diaxial interactions.

G Prep 1. Sample Preparation (CDCl3, 15-20 mg, 298 K) OneD 2. 1D Acquisition (1H, 13C, DEPT-135) Prep->OneD TwoD 3. 2D Connectivity (COSY, HSQC, HMBC) OneD->TwoD Stereo 4. Stereochemical Analysis (Vicinal J-Coupling & NOESY) TwoD->Stereo Val 5. Self-Validation Loop (NOE must agree with J-Coupling) Stereo->Val

Figure 1: Strategic workflow for the NMR structural and stereochemical elucidation.

Experimental Protocol

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS. CDCl 3​ is ideal because the molecule lacks exchangeable protons (like -OH or -NH), and the solvent's low viscosity provides sharp linewidths.

  • Concentration: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ . This concentration is optimized to provide excellent signal-to-noise (S/N) for 1D 1 H in 16 scans, and sufficient S/N for 2D HMBC and 1D 13 C overnight.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort the magnetic field homogeneity.

Instrument Setup & 1D Acquisition
  • Tuning & Shimming: Perform automated tuning and matching (ATM) on the 1 H and 13 C channels. Shim the sample using gradient shimming (e.g., TopShim) to achieve a TMS linewidth of 0.8 Hz.

  • 1D 1 H NMR: Acquire with a 30° pulse angle, 16–32 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.

  • 1D 13 C{1H} NMR: Acquire with proton decoupling (WALTZ-16), a spectral width of 240 ppm, and a minimum of 1024 scans. The carbonyl carbon (C-1) will have a long T1​ relaxation time; ensure D1 is at least 2 seconds.

2D NMR Acquisition Parameters
  • COSY (Correlation Spectroscopy): Use a magnitude-mode gradient COSY. Acquire 128 t1​ increments with 4 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): Use a multiplicity-edited sequence (e.g., hsqcedetgpsisp2.2). This differentiates CH/CH 3​ (positive phase) from CH 2​ (negative phase), acting as an internal DEPT-135.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for nJCH​ = 8 Hz. This is critical for observing the correlation across the C-N bond between the cyclohexanone and the triazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For a small molecule (MW 179 g/mol ), the correlation time ( τc​ ) is short, resulting in positive NOEs. Use a mixing time ( τm​ ) of 400–500 ms.

Data Interpretation & Self-Validating Assignment

Predicting and Assigning the Resonances

Using empirical data from substituted cyclohexanones[1] and 1,2,4-triazoles[2], we can construct a highly accurate predictive model for the assignments. The triazole protons (H-3' and H-5') will appear as two distinct, highly deshielded singlets.

Table 1: Representative Multiplicity and Chemical Shift Data (Predicted for the cis-isomer in CDCl 3​ )

PositionNucleus 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & Expected J (Hz)Key HMBC / NOESY Correlations
1 C=O~206.0--HMBC from H-2, H-6, H-3
2 CH~65.0~5.10dd, J = 12.0, 5.0NOE to H-4(ax) and H-6(ax)
3 CH 2​ ~38.0~2.20 (ax)~2.60 (eq)mdt, J = 13.0, 4.0COSY to H-2 and H-4
4 CH~33.0~1.95mNOE to H-2(ax) and H-7(Me)
5 CH 2​ ~31.0~1.50 (ax)~2.10 (eq)mmCOSY to H-4 and H-6
6 CH 2​ ~40.0~2.40 (ax)~2.70 (eq)mmHMBC to C-1 (C=O)
7 CH 3​ ~21.0~1.05d, J = 6.5HMBC to C-3, C-4, C-5
3' CH (Trz)~151.0~8.15sHMBC from H-2
5' CH (Trz)~143.0~7.95sHMBC from H-2
Stereochemical Logic: Differentiating Cis and Trans

The relative stereochemistry is determined by analyzing the H-2 and H-4 multiplets, followed by NOESY validation. In a 1,4-disubstituted or 1,2,4-trisubstituted cyclohexane system, the bulkier groups dictate the preferred chair conformation. The 1,2,4-triazol-1-yl group and the methyl group will both strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes.

Scenario A: The cis-Isomer (1,3-Diequatorial Substituents) If the molecule is the cis-diastereomer, it can adopt a highly stable chair conformation where both the triazole at C-2 and the methyl at C-4 are equatorial.

  • J-Coupling Causality: If the substituents are equatorial, their corresponding protons (H-2 and H-4) must be axial .

  • H-2 Signal: An axial H-2 will couple with the axial H-3 and the equatorial H-3. It will appear as a doublet of doublets (dd) with one large axial-axial coupling ( 3J≈10−12 Hz) and one small axial-equatorial coupling ( 3J≈4−5 Hz)[3].

  • Self-Validation (NOESY): Axial protons on the same face of a cyclohexane ring exhibit strong through-space proximity (approx. 2.5 Å). Therefore, a NOESY spectrum must show a strong cross-peak between H-2 and H-4. If this 1,3-diaxial NOE is missing, the J-coupling interpretation is flawed.

Scenario B: The trans-Isomer (Axial-Equatorial Substituents) If the molecule is the trans-diastereomer, one substituent must be axial and the other equatorial. Assuming the bulkier triazole group forces itself into the equatorial position, the methyl group at C-4 will be forced axial.

  • J-Coupling Causality: H-2 remains axial (showing the large 10-12 Hz coupling). However, H-4 is now equatorial .

  • H-4 Signal: An equatorial H-4 will only have small couplings to the adjacent H-3 and H-5 protons (all 3J≈3−5 Hz), appearing as a narrow multiplet.

  • Self-Validation (NOESY): Because H-2 is axial and H-4 is equatorial, they are no longer in a 1,3-diaxial relationship. The NOESY cross-peak between H-2 and H-4 will be absent.

G Start Analyze H-2 Multiplet (~5.10 ppm) Axial Large J (~12 Hz) present Conclusion: H-2 is Axial (Triazole is Equatorial) Start->Axial J_ax-ax observed Equat Only Small J's (~4 Hz) Conclusion: H-2 is Equatorial (Triazole is Axial) Start->Equat No J_ax-ax CheckH4 Analyze H-4 Multiplet & NOESY Data Axial->CheckH4 Trans1 trans-Isomer (Axial Triazole) Equat->Trans1 Cis cis-Isomer (1,3-Diequatorial) Validated by 1,3-diaxial NOE CheckH4->Cis H-4 is Axial & H2-H4 NOE present Trans2 trans-Isomer (Axial Methyl) No H2-H4 NOE observed CheckH4->Trans2 H-4 is Equatorial & No H2-H4 NOE

Figure 2: Decision tree for assigning relative stereochemistry based on vicinal coupling and NOESY.

Conclusion

By anchoring the assignment at the heavily deshielded H-2 proton, tracing the carbon skeleton via COSY and HMBC, and applying a rigorous, self-validating combination of Karplus J-coupling analysis and NOESY, the complete structural and stereochemical profile of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one can be definitively established. This methodology ensures E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by preventing single-point analytical failures during drug development workflows.

References

  • BenchChem. "Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds." BenchChem Application Notes. Available at:[1]

  • Reich, Hans J. "NMR Spectroscopy: Vicinal Proton-Proton Coupling 3JHH and Determination of Stereochemistry." Organic Chemistry Data. Available at:[3]

  • MDPI. "(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: NMR Characterization." Molbank. Available at:[2]

Sources

mass spectrometry analysis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Mass Spectrometric Analysis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a molecule featuring both a readily ionizable triazole moiety and a cyclohexanone backbone, it represents a class of compounds frequently encountered in pharmaceutical development, agrochemical research, and environmental monitoring. This document moves beyond a simple recitation of steps, delving into the rationale behind methodological choices—from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. The protocols provided herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and regulatory expectations.[1][2]

Introduction: The Analytical Challenge

4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is a nitrogen-containing heterocyclic compound whose analysis is critical for understanding its pharmacokinetics, metabolic fate, or environmental persistence. Its structure, comprised of a polar 1,2,4-triazole ring attached to a more non-polar substituted cyclohexanone ring, presents a moderate analytical challenge that is ideally suited for LC-MS/MS. Mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it the definitive tool for the structural elucidation and quantification of such small molecules in complex matrices.[3][4][5] This guide will equip researchers with the foundational knowledge and practical protocols to develop and validate a reliable analytical method for this compound and structurally similar molecules.

Foundational Principles: Predicting Ionization and Fragmentation

A successful MS method begins with a theoretical understanding of the analyte's behavior within the instrument.

Physicochemical Properties and Ionization Potential
  • Molecular Formula: C₁₀H₁₅N₃O

  • Monoisotopic Mass: 193.1215 Da

  • Key Structural Features: The 1,2,4-triazole ring contains basic nitrogen atoms that are readily protonated. This makes the molecule an ideal candidate for positive-ion mode electrospray ionization (ESI).[6] ESI is a 'soft ionization' technique that minimizes in-source fragmentation, typically yielding an intact protonated molecule, [M+H]⁺.[7] While alternatives like Atmospheric Pressure Chemical Ionization (APCI) can be considered, ESI is generally preferred for polar, nitrogen-containing compounds.[8][9]

The primary ion expected in the full-scan mass spectrum will be the protonated molecule at m/z 194.1288.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to isolate the precursor ion ([M+H]⁺) and induce fragmentation, generating a unique fingerprint of product ions for structural confirmation and highly selective quantification. For 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one, fragmentation is expected to occur along predictable pathways:

  • Neutral Loss of the Triazole Moiety: Cleavage of the C-N bond connecting the two ring systems can result in the loss of a neutral 1H-1,2,4-triazole molecule (69.03 Da).

  • Cleavage within the Cyclohexanone Ring: Cyclic ketones are prone to characteristic ring-opening fragmentations, often initiated by an alpha-cleavage adjacent to the carbonyl group.[10] This can lead to the loss of small neutral molecules like CO (28.00 Da) or ethene (C₂H₄, 28.03 Da).

  • Combined Fragmentation: A combination of these events can lead to a rich and informative product ion spectrum.

These predicted pathways are foundational for developing a Multiple Reaction Monitoring (MRM) assay for quantification.

The Analytical Workflow: From Sample to Signal

A robust and reproducible MS analysis is underpinned by a meticulously executed workflow, from initial sample handling to final data interpretation. The following diagram illustrates the key stages.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Cleanup Protein Precipitation or SPE Cleanup Sample->Cleanup Extract Final Extract in LC-MS Compatible Solvent Cleanup->Extract LC UPLC/HPLC Separation (Reversed-Phase C18) Extract->LC MS Mass Spectrometer (ESI+, QqQ or HRMS) LC->MS Ionization Qual Qualitative Analysis (Structure, HRMS) MS->Qual Quant Quantitative Analysis (MRM, Calibration) MS->Quant

Caption: General workflow for the LC-MS/MS analysis of small molecules.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the analysis. Note: All procedures should be performed in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is ideal for rapid cleanup of biological fluids like serum or plasma and is commonly used in therapeutic drug monitoring.[11]

  • Materials:

    • Sample (e.g., 50 µL of human serum).

    • Precipitation Solution: Acetonitrile or methanol containing an internal standard (IS). A stable isotope-labeled (SIL) analog of the analyte is strongly recommended to control for matrix effects.[12]

    • Vortex mixer and centrifuge.

  • Procedure:

    • Pipette 50 µL of the sample into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of ice-cold precipitation solution (a 3:1 ratio of solvent to sample).

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography

This method utilizes reversed-phase chromatography to separate the analyte from endogenous matrix components, reducing ion suppression and improving data quality.[13]

  • Instrumentation & Consumables:

    • UPLC/HPLC system coupled to a mass spectrometer.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid serves as a proton source, promoting the formation of [M+H]⁺ ions and improving peak shape.[14]

  • Chromatographic Conditions:

ParameterValue
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Run Time 5 minutes
Gradient See table below

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 5
0.5 5
3.0 95
4.0 95
4.1 5

| 5.0 | 5 |

Protocol 3: Mass Spectrometry for Quantification (MRM)

This protocol uses a triple quadrupole (QqQ) mass spectrometer for highly sensitive and selective quantification.

  • Instrumentation & Settings:

    • Mass Spectrometer: Triple quadrupole (e.g., Waters Xevo TQD, Sciex 6500, or equivalent).

    • Ionization Mode: ESI Positive.

  • Optimized MS Parameters:

    • Note: These values should be optimized empirically by infusing a standard solution of the analyte.

ParameterSuggested ValueRationale
Capillary Voltage 3.0 kVDrives the electrospray process for efficient ion generation.[6]
Source Temp. 150 °CAssists in desolvation of droplets.
Desolvation Temp. 400 °CEvaporates solvent to release gas-phase ions.
Cone Gas Flow 50 L/hrHelps nebulize and desolvate the eluent.
Desolvation Gas Flow 800 L/hrAids in the final stages of desolvation.
  • MRM Transitions & Fragmentation Visualization: The first step in building an MRM method is to identify the precursor ion (the protonated molecule) and its most stable, abundant product ions. This is achieved by performing a product ion scan in a dedicated optimization experiment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte 194.13e.g., 125.0950Optimize (e.g., 20)Optimize (e.g., 15)
Analyte (Confirm) 194.13e.g., 96.1150Optimize (e.g., 20)Optimize (e.g., 25)
Internal Std. [IS Precursor][IS Product]50OptimizeOptimize

The following diagram illustrates the predicted fragmentation pathway leading to potential product ions.

Fragmentation_Pathway Precursor Precursor Ion [M+H]⁺ m/z = 194.13 C₁₀H₁₆N₃O⁺ Fragment1 Product Ion m/z = 125.09 [C₈H₁₃O]⁺ (Loss of 1H-1,2,4-Triazole) Precursor->Fragment1 - C₂H₃N₃ (69.04 Da) Fragment2 Product Ion m/z = 97.09 [C₆H₉O]⁺ (Loss of CO from m/z 125) Fragment1->Fragment2 - CO (28.01 Da) Fragment3 Product Ion m/z = 83.07 [C₅H₇O]⁺ (Further fragmentation) Fragment2->Fragment3 - CH₂ (14.02 Da)

Caption: Predicted MS/MS fragmentation pathway for the target analyte.

Method Validation and Quality Control

For use in regulated environments, the analytical method must be validated according to guidelines from bodies like the FDA or ICH.[1][15][16] This process demonstrates that the method is suitable for its intended purpose.

Key validation parameters include:

  • Selectivity/Specificity: Ensuring no interference from matrix components at the retention time of the analyte.

  • Linearity and Range: Demonstrating a proportional response to concentration over a defined range.

  • Accuracy and Precision: Assessing how close the measured values are to the true value and the degree of scatter between measurements.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[15]

  • Stability: Evaluating the stability of the analyte in the biological matrix and in processed samples under various storage conditions.

Conclusion

This application guide provides a robust and scientifically-grounded approach to the mass spectrometric analysis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one. By combining a theoretical understanding of the analyte's properties with detailed, practical protocols for sample preparation, LC separation, and MS/MS detection, researchers can confidently develop and implement a sensitive, selective, and reliable analytical method. The principles and techniques described herein are broadly applicable to a wide range of small molecules, serving as a valuable resource for professionals in drug development and other scientific fields.

References

  • Title: Mass Spectrometry analysis of Small molecules Source: SlideShare URL
  • Title: Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry Source: PubMed URL
  • Title: Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry Source: PubMed URL
  • Title: UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research Source: Waters URL
  • Title: A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds Source: Benchchem URL
  • Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility URL
  • Title: Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)
  • Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL
  • Title: Sample preparation for mass spectrometry Source: ThermoFisher URL
  • Title: A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum Source: Shimadzu URL
  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL
  • Title: Electrospray ionization Source: Wikipedia URL
  • Title: Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry Source: MDPI URL
  • Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC International URL
  • Title: Finding the Correct Mass Spectrometry for Small Molecule Analysis: A Helpful Guide for Laboratories Source: ZefSci URL
  • Source: Biocompare.
  • Title: Electrospray Ionization ESI | Mass Spectrometry Source: YouTube URL
  • Title: Method Validation Guidelines Source: BioPharm International URL
  • Title: A Step-by-Step Guide to Analytical Method Development and Validation Source: Emery Pharma URL
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
  • Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: ResearchGate URL

Sources

High-Resolution Analytical Strategies for Novel Triazole Therapeutics: Method Development and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Triazole-containing compounds (e.g., 1,2,4-triazoles) represent a cornerstone in modern pharmacology. They are widely utilized as broad-spectrum antifungals (e.g., voriconazole, posaconazole, ravuconazole) and targeted oncology agents. The presence of the electron-deficient triazole ring and basic nitrogen atoms dictates their unique physicochemical behavior. During drug development, robust analytical methods are required to navigate challenges such as tautomerism, polarity extremes, and susceptibility to specific degradation pathways.

This application note provides a comprehensive, self-validating framework for developing stability-indicating RP-HPLC methods for Active Pharmaceutical Ingredients (APIs) and high-sensitivity LC-MS/MS bioanalytical methods for pharmacokinetic (PK) profiling.

G Start Novel Triazole Compound Physicochemical Profiling Split Analytical Objective? Start->Split API API Purity & Stability (RP-HPLC-DAD) Split->API Quality Control Bio Bioanalysis & PK (LC-MS/MS) Split->Bio Clinical / In vivo API_Steps 1. Column Selection (C18/Phenyl) 2. pH Optimization (pKa control) 3. Forced Degradation API->API_Steps Bio_Steps 1. ESI+ MRM Optimization 2. Protein Precipitation 3. Matrix Effect Mitigation Bio->Bio_Steps Valid Method Validation & SSTs (Self-Validating System) API_Steps->Valid Bio_Steps->Valid

Analytical Method Development Lifecycle for Novel Triazole Therapeutics.

Part 1: Stability-Indicating RP-HPLC Method Development for Triazole APIs

Scientific Rationale & Causality

Triazole derivatives typically possess pKa values between 1.5 and 3.0 due to the weak basicity of the triazole nitrogens. To prevent peak tailing caused by secondary interactions with residual silanols on silica-based columns, the mobile phase pH must be strictly controlled. Using an acidic mobile phase (e.g., 0.1% formic acid or phosphate buffer at pH 3.0) ensures the triazole nitrogens are fully protonated, yielding sharp, symmetrical peaks.

Stationary phase selection is equally critical. While standard end-capped C18 columns are highly effective for general separation, Phenyl-Hexyl columns can offer orthogonal selectivity by exploiting π−π interactions with the triazole and aromatic rings. Furthermore, triazoles like voriconazole and ravuconazole are notably susceptible to alkaline hydrolysis, forming distinct cleavage products that must be chromatographically resolved from the parent peak[1][2].

Protocol: Forced Degradation and Stability-Indicating Assay

This protocol establishes a self-validating system to ensure the API is fully resolved from its degradation products (DPs).

Step 1: Sample Preparation & Stress Conditions

  • Alkaline Hydrolysis: Treat 1 mg/mL API with 0.5 N NaOH at 60°C for 24 hours. The functional groups attached to the triazole ring are highly susceptible to nucleophilic attack by OH− . Neutralize with 0.5 N HCl before injection[2].

  • Acidic Hydrolysis: Treat with 0.5 N HCl at 60°C for 24 hours. Neutralize with 0.5 N NaOH.

  • Oxidative Stress: Treat with 3% H2​O2​ at room temperature for 24 hours.

  • Self-Validating Blank Evaluation: Prepare a diluent blank subjected to identical stress conditions without the API. This rules out matrix or solvent-induced artifact peaks.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm) to maximize theoretical plates for DP resolution.

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Start at 20% B, ramp to 80% B over 20 minutes.

  • Flow Rate & Detection: 1.0 mL/min; Photodiode Array (PDA) detection at 250–287 nm (compound specific).

Step 3: System Suitability Testing (SST) A method is only as reliable as its built-in checks. Inject a standard mixture containing the API and a known primary degradation product prior to batch analysis.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0 between API and the closest DP; Tailing factor ( Tf​ ) ≤ 1.5; %RSD of peak area for 5 replicate injections ≤ 2.0%. If Rs​<2.0 , the system automatically halts, preventing invalid data collection.

Part 2: High-Sensitivity LC-MS/MS Bioanalytical Method for PK Studies

Scientific Rationale & Causality

For therapeutic drug monitoring (TDM) and PK studies, quantitation in complex biological matrices (e.g., human serum or plasma) requires high sensitivity and specificity[3]. Triazoles are highly amenable to Electrospray Ionization in positive mode (ESI+) because the nitrogen atoms in the 1,2,4-triazole ring have lone pairs that readily accept a proton in the acidic mobile phase, forming a stable [M+H]+ precursor ion[3][4].

The primary challenge in LC-MS/MS bioanalysis is the matrix effect (ion suppression or enhancement) caused by endogenous phospholipids. To mitigate this, a rapid protein precipitation (PPT) is employed, coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS co-elutes with the analyte and dynamically corrects for any residual matrix variations and extraction losses, ensuring trustworthiness in the final quantitative data.

Protocol: Plasma Sample Extraction and LC-MS/MS Analysis

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma/serum into a microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., Voriconazole-d3, 1 µg/mL).

  • Add 150 µL of extraction solvent (Acetonitrile:Methanol, 50:50 v/v) to precipitate proteins[3].

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A to match initial gradient conditions and prevent peak distortion.

Step 2: LC-MS/MS Conditions

  • Column: Sub-2 µm UHPLC C18 column (e.g., 100 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Rapid gradient using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ESI+.

Step 3: Self-Validating Quality Control (QC)

  • Carryover Check: Include zero samples (matrix + IS) and blank samples (matrix only) immediately following the highest calibration standard. Carryover must be < 20% of the Lower Limit of Quantitation (LLOQ).

  • IS Tracking: If the absolute peak area of the IS drops by >50% compared to the neat standard, it flags severe matrix suppression, invalidating the sample extraction efficiency.

Data Presentation: Quantitative LC-MS/MS Parameters

The following table summarizes the optimized MRM transitions, ionization modes, and typical validated linear ranges for common triazole antifungals based on established bioanalytical frameworks[3][4].

AnalytePrecursor Ion ( [M+H]+ m/z)Primary Product Ion (m/z)Ionization ModeValidated Linear Range (ng/mL)
Fluconazole 307.1238.1ESI+5.0 – 5000
Voriconazole 350.1127.1ESI+5.0 – 5000
Posaconazole 701.4683.4ESI+20.0 – 5000
Itraconazole 705.4392.2ESI+20.0 – 5000
Ravuconazole 438.1224.1ESI+20.0 – 5000

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Triazole Addition to Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of 1-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanol derivatives. This structural motif is a critical pharmacophore found in blockbuster triazole antifungals (e.g., fluconazole, voriconazole) and various agricultural fungicides.

A common misconception in early-stage development is attempting a direct nucleophilic addition of 1,2,4-triazole to cyclohexanone. This direct approach is thermodynamically unfavorable; it forms a hemiaminal intermediate that is highly unstable and rapidly reverts to the starting materials. To bypass this thermodynamic trap, the industry-standard workflow employs a highly efficient, two-step sequence: a Corey-Chaykovsky Epoxidation followed by a Regioselective Epoxide Ring-Opening [1].

Workflow Overview

The synthesis relies on converting the ketone into a strained three-membered oxirane ring, which provides the thermodynamic driving force (relief of ring strain) necessary for the subsequent nucleophilic attack by the weak triazole nucleophile.

Workflow A Cyclohexanone B Corey-Chaykovsky Epoxidation A->B C 1-Oxaspiro[2.5]octane (Epoxide) B->C D Triazole Addition (Ring Opening) C->D E 1-(1H-1,2,4-Triazol-1-ylmethyl) cyclohexanol D->E

Two-step synthesis of 1-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanol from cyclohexanone.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized quantitative parameters for both stages of the workflow.

ParameterStep 1: EpoxidationStep 2: Triazole Addition
Reagents Cyclohexanone, TMSOI (1.2 eq)1-oxaspiro[1]octane, 1,2,4-triazole (1.5 eq)
Catalyst / Base NaH (60% dispersion, 1.2 eq)K₂CO₃ (anhydrous, 2.0 eq)
Solvent Anhydrous DMSOAnhydrous DMF
Temperature 0 °C to Room Temperature80 °C – 90 °C
Reaction Time 2 – 4 hours12 – 16 hours
Yield Expectation 75% – 85%65% – 80%
Standard Operating Protocols (SOPs)

Every protocol provided here is designed as a self-validating system . By incorporating specific analytical checkpoints, you can verify the success of each step before proceeding, preventing the carryover of impurities that complicate downstream purification.

Protocol A: Synthesis of 1-oxaspiro[1]octane (Epoxidation)

Causality Note: Trimethylsulfoxonium iodide (TMSOI) is used over trimethylsulfonium iodide because it generates the more stable dimethyloxosulfonium methylide (Corey's ylide), which prevents unwanted side reactions and allows the reaction to proceed smoothly at room temperature [2].

  • Ylide Generation: In an oven-dried, nitrogen-purged round-bottom flask, suspend NaH (60% in mineral oil, 1.2 mmol) in anhydrous DMSO (10 mL). Slowly add TMSOI (1.2 mmol) in portions at room temperature. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

  • Ketone Addition: Cool the mixture to 0 °C using an ice bath. Add cyclohexanone (1.0 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold water (30 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep the water bath below 30 °C, as the epoxide is volatile).

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 9:1). Cyclohexanone stains bright orange with 2,4-DNP stain. The successful formation of the epoxide is confirmed by the disappearance of the 2,4-DNP active spot and the appearance of a new spot that stains faint yellow/brown with KMnO₄. GC-MS will confirm the product mass ( m/z 112).

Protocol B: Nucleophilic Ring Opening with 1,2,4-Triazole

Causality Note: K₂CO₃ is chosen as the base because it is strong enough to deprotonate 1,2,4-triazole ( pKa​ ~10.3) to form the nucleophilic triazolide anion, but mild enough to prevent base-catalyzed polymerization of the epoxide.

  • Anion Formation: In an oven-dried flask, dissolve 1,2,4-triazole (1.5 mmol) and anhydrous K₂CO₃ (2.0 mmol) in anhydrous DMF (10 mL). Stir at room temperature for 30 minutes.

  • Epoxide Addition: Add the crude 1-oxaspiro[1]octane (1.0 mmol) from Protocol A to the mixture.

  • Ring Opening: Heat the reaction mixture to 85 °C and stir for 12–16 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature, dilute with water (30 mL), and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer extensively with water (3 x 20 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 95:5). The target tertiary alcohol is highly UV-active (254 nm) due to the triazole ring, whereas the starting epoxide is not. LC-MS will confirm the product with an [M+H]+ peak at m/z 182.

Mechanistic Insights

Understanding the reaction mechanism is critical for troubleshooting. The ring-opening of the epoxide by the triazolide anion is governed by Krasusky's rule [3]. Because the reaction proceeds via an SN​2 mechanism under basic conditions, the nucleophile attacks the least sterically hindered carbon atom of the epoxide. In the case of 1-oxaspiro[1]octane, the attack occurs exclusively at the exocyclic methylene carbon, generating the tertiary alkoxide, which is subsequently protonated.

Mechanism A 1,2,4-Triazole + Base B Triazolide Anion (N1-active) A->B Deprotonation D SN2 Attack at Less Hindered Carbon (Krasusky's Rule) B->D C 1-Oxaspiro[2.5]octane C->D E Alkoxide Intermediate D->E Ring Opening F Protonation (H2O) E->F G Target Tertiary Alcohol F->G

Mechanistic pathway of regioselective epoxide ring opening by the triazolide anion.

Troubleshooting & FAQs

Q1: My epoxidation yield is consistently low, and I am recovering unreacted cyclohexanone. What is going wrong? A1: The most common culprit is moisture. The dimethyloxosulfonium methylide is highly sensitive to water and will rapidly quench back to DMSO. Ensure your DMSO is strictly anhydrous (stored over molecular sieves) and that your NaH is active. If the NaH dispersion has degraded (turned white and powdery instead of grey), it will not deprotonate the TMSOI effectively.

Q2: During the triazole addition, LC-MS shows two distinct peaks with the same mass ( m/z 182). Why am I getting a mixture? A2: 1,2,4-triazole is an ambident nucleophile and can alkylate at either the N1 or N4 position [4]. While N1 is favored both sterically and thermodynamically, lower temperatures or the use of weaker bases can lead to a kinetic mixture of N1 and N4 isomers. To maximize N1 regioselectivity, ensure the reaction is heated to at least 80 °C to allow thermodynamic equilibration, and use a polar aprotic solvent like DMF.

Q3: Can I scale up the Corey-Chaykovsky epoxidation safely? A3: Yes, but with extreme caution regarding the hydrogen gas evolution during ylide generation. On a larger scale (>50 mmol), the addition of TMSOI to NaH must be done very slowly using a solid addition funnel to prevent rapid outgassing and foaming. Alternatively, phase-transfer catalysis (PTC) using aqueous NaOH and tetrabutylammonium bromide (TBAB) can be employed as a safer, albeit sometimes lower-yielding, scalable alternative.

Q4: My final product is contaminated with a foul-smelling impurity. How do I remove it? A4: The foul smell is likely residual dimethyl sulfide (DMS), a byproduct of the Corey-Chaykovsky reaction if trimethylsulfonium iodide was used, or degradation of DMSO. Ensure that during the extraction of the epoxide (Protocol A), you do not concentrate the solvent at high temperatures. Washing the final organic layer with a dilute aqueous solution of sodium hypochlorite (bleach) can oxidize trace sulfides to odorless sulfoxides, though this must be done carefully to avoid oxidizing the target molecule.

References
  • Wikipedia Contributors. "Johnson–Corey–Chaykovsky reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction." Organic-Chemistry.org. URL:[Link]

  • Karaluka, V., et al. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Molecules 2020, 25(19), 4407. URL:[Link]

  • Petrosyan, A., et al. "Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring." International Journal of Molecular Sciences 2025, 26(7), 2824. URL:[Link]

Sources

resolving enantiomers of chiral cyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Chiral Resolution of Cyclohexanone Derivatives. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we address the root chemical and thermodynamic causes of common resolution failures—whether you are determining enantiomeric excess (ee) at the analytical scale or scaling up a kinetic resolution for drug development.

Resolution Strategy Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to ensure you have selected the thermodynamically and kinetically appropriate resolution pathway for your specific cyclohexanone derivative.

Workflow Start Racemic Chiral Cyclohexanone Decision Goal of Resolution? Start->Decision Analytical Analytical (ee % Determination) Decision->Analytical Analysis Preparative Preparative (Scale-up) Decision->Preparative Synthesis UV Direct UV Detection Possible? Analytical->UV EKR_Direct Direct Asymmetric Baeyer-Villiger Oxidation Preparative->EKR_Direct Direct Ketone EKR_Indirect Reduction to Alcohol -> Lipase Transesterification Preparative->EKR_Indirect Via Alcohol Deriv Pre-column Derivatization (e.g., 2,4-DNPH) UV->Deriv No (Aliphatic) HPLC Chiral HPLC/SFC (Polysaccharide CSPs) UV->HPLC Yes (Conjugated) Deriv->HPLC

Decision matrix for selecting analytical vs. preparative chiral resolution methods for cyclohexanones.

Section 1: Analytical Chiral Chromatography (HPLC/SFC) FAQs

Q: I am trying to determine the ee of a 3-substituted aliphatic cyclohexanone using chiral HPLC, but my peaks are virtually invisible or buried in baseline noise. What is the mechanistic cause, and how do I fix it? A: The root cause is electronic. Aliphatic cyclohexanones lack a conjugated π -system, meaning they only exhibit weak UV absorbance (typically n→π∗ transitions around 280 nm, or far-UV <210 nm where mobile phase solvents heavily interfere). The Solution: You must perform a pre-column derivatization. By reacting the ketone with 2,4-dinitrophenylhydrazine (2,4-DNPH), you form a hydrazone derivative. This installs a highly conjugated, electron-rich chromophore that shifts the UV absorption maximum to ~360 nm. This drastically improves the signal-to-noise ratio, eliminating solvent interference and allowing for precise ee quantification[1].

Q: After derivatization, I am still seeing poor baseline resolution ( Rs​<1.5 ) on my chiral column. How can I improve chiral recognition? A: Chiral separation is thermodynamically driven by the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP)[2]. For 2,4-DNPH-derivatized cyclohexanones, polysaccharide-based CSPs (such as amylose or cellulose tris(3,5-dimethylphenylcarbamate)) are highly recommended. Troubleshooting step: If resolution is poor, adjust your mobile phase modifier. The carbamate linkages on the CSP provide critical hydrogen bonding sites, while the phenyl rings offer π−π interactions with the DNPH moiety[3]. Switching the alcohol modifier from isopropanol to ethanol or methanol alters the steric bulk during hydrogen bond formation, often resolving co-eluting peaks[3].

Section 2: Preparative Enzymatic & Chemical Resolution Support

Q: I am scaling up the synthesis of a chiral 3-alkylcyclohexanone. Direct Enzymatic Kinetic Resolution (EKR) of the ketone is failing. What is the most reliable biocatalytic workaround? A: Direct enzymatic resolution of ketones is notoriously difficult due to limited enzyme substrate scopes. A highly validated, self-validating workaround is to first reduce the cyclohexanone to a cyclohexanol derivative, then perform a lipase-catalyzed transesterification[4]. Lipases (such as Pseudomonas cepacia lipase, PCL) are highly enantioselective and acylate alcohols following a Ping-Pong bi-bi mechanism. Once resolved, the enantiopure alcohol is simply oxidized back to the target cyclohexanone.

Q: Is there a direct method to resolve the ketone without reducing it first? A: Yes, through Asymmetric Baeyer-Villiger (BV) Oxidation . This is a powerful method for the classical kinetic resolution of 3-substituted cyclohexanones. By utilizing chiral N,N′-dioxide/Sc(III) catalysts, one enantiomer is selectively oxidized into a chiral lactone, leaving the desired enantiomer untouched[5]. The success of this reaction relies on the flexible nature of the Sc(III) catalyst, which dictates the migratory aptitude of the substrate via stereoelectronic control[5]. Alternatively, for α,β -unsaturated derivatives (cyclohex-2-enones), Rhodium(I)/binap-catalyzed asymmetric conjugate additions can be utilized for regiodivergent kinetic resolution[6].

Data Presentation: Comparison of Resolution Strategies

Resolution MethodIdeal ScalePrimary MechanismKey AdvantagesLimitations
HPLC + DNPH Derivatization Analytical (<1 mg)Transient diastereomeric complexation on CSP[2]High sensitivity (UV 360 nm); excellent baseline separation.Destructive to the sample; cannot be used for preparative recovery.
Lipase-Catalyzed EKR (via Alcohol) Preparative (g to kg)Ping-Pong bi-bi enzymatic transesterification[4]Highly scalable; predictable stereocontrol; easy separation of products.Requires two extra synthetic steps (reduction, then re-oxidation).
Asymmetric BV Oxidation Preparative (mg to g)Stereoelectronic control via chiral Sc(III) catalysts[5]Direct resolution of the ketone; yields valuable chiral lactone byproducts.Catalyst synthesis can be complex; requires strict anhydrous conditions.

Experimental Methodologies

Protocol 1: Pre-Column Derivatization of Cyclohexanones with 2,4-DNPH

Causality Note: The acid catalyst is critical as it protonates the carbonyl oxygen, increasing the electrophilicity of the cyclohexanone carbon, thereby accelerating the nucleophilic attack by the hydrazine.

  • Reagent Preparation: Prepare a 0.1 M solution of 2,4-dinitrophenylhydrazine in anhydrous methanol. Add 1% (v/v) concentrated HCl or Trifluoroacetic acid (TFA) to act as an acid catalyst.

  • Reaction: Dissolve 5-10 mg of the racemic cyclohexanone in 1 mL of the 2,4-DNPH reagent solution.

  • Incubation: Stir the mixture in a sealed vial at 50 °C for 2 hours, protected from light[1].

  • Quenching & Extraction: Cool to room temperature. Neutralize with saturated aqueous NaHCO3​ . Extract the hydrazone derivative using dichloromethane (3 x 2 mL).

  • Analysis: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Re-dissolve in the HPLC mobile phase and inject onto a polysaccharide CSP column, monitoring at 360 nm.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Cyclohexanol Derivatives

Causality Note: Vinyl acetate is chosen as the acyl donor because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the acylation thermodynamically irreversible, driving the reaction to 50% conversion.

  • Substrate Preparation: Dissolve the racemic cyclohexanol derivative (1.0 mmol) in 10 mL of anhydrous tert-butyl methyl ether (TBME)[7].

  • Biocatalyst Addition: Add 50 mg of Pseudomonas cepacia lipase (PCL) or Novozym 435[7].

  • Acyl Donor Addition: Add 5.0 mmol of vinyl acetate to the suspension[7].

  • Incubation & Monitoring: Stir the suspension at 30 °C. Monitor the reaction progress by periodically taking 20 μ L aliquots, filtering, and analyzing via chiral GC or HPLC to check conversion and ee[7].

  • Workup: Once exactly 50% conversion is reached, halt the reaction by filtering off the immobilized enzyme. Concentrate the filtrate and separate the unreacted alcohol from the newly formed acetate via silica gel column chromatography[7].

Sources

common impurities in 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one . As a critical alpha-triazolyl ketone intermediate used in the development of agriculturally and pharmaceutically active azole compounds, its synthesis demands precise stereochemical and regiochemical control.

This guide is designed for researchers and process chemists. It addresses the mechanistic causes of common impurities—such as N4-alkylation, dehydrobromination, and over-alkylation—and provides validated, self-correcting protocols to ensure high-fidelity synthesis.

Part 1: Reaction Pathway & Impurity Map

The standard synthetic route involves the alpha-bromination of 4-methylcyclohexan-1-one followed by nucleophilic substitution ( SN​2 ) with 1,2,4-triazole. The diagram below maps the intended kinetic pathway alongside the divergence points for the most common impurities.

ImpurityPathway SM 4-Methylcyclohexan-1-one (Starting Material) Int1 2-Bromo-4-methylcyclohexan-1-one (Intermediate) SM->Int1 NBS, TsOH Controlled Temp Imp4 2,6-Dibromo Intermediate (Over-bromination) SM->Imp4 Excess NBS High Temp Target 4-Methyl-2-(1H-1,2,4-triazol-1-yl) cyclohexan-1-one (Target API Intermediate) Int1->Target 1,2,4-Triazole DBU, THF (SN2) Imp1 N4-Alkylated Isomer (Regioisomer Impurity) Int1->Imp1 N4-Attack Kinetic Competition Imp2 4-Methylcyclohex-2-en-1-one (Elimination Impurity) Int1->Imp2 Strong Base (E2) High Temp Imp3 2,6-Bis-triazolyl Impurity (Over-alkylation) Imp4->Imp3 1,2,4-Triazole Double SN2

Reaction pathway detailing the synthesis and major impurity divergence points.

Part 2: Troubleshooting & FAQs

Q1: My crude NMR shows a 70:30 mixture of N1 and N4-alkylated isomers. How can I drive the regioselectivity toward the desired N1-isomer? Causality & Solution: The 1,2,4-triazole heterocycle contains three nucleophilic nitrogen atoms. While N1 and N2 are equivalent in the unsubstituted form, N4 presents a competing nucleophilic site. Alkylation regioselectivity is heavily influenced by the nature of the base and solvent, which dictate the tightness of the triazolate ion pair 1. Using a bulky, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like THF creates a loose ion pair that kinetically favors N1 attack, consistently yielding a ~90:10 (N1:N4) ratio 2. For even higher regioselectivity (>95%), consider microwave-assisted alkylation utilizing ionic liquids (e.g., hexylpyridinium bromide) and potassium carbonate .

Q2: We are losing up to 20% of our yield to 4-methylcyclohex-2-en-1-one. What is causing this elimination, and how do we prevent it? Causality & Solution: This is a classic E2 elimination competing with the desired SN​2 substitution. The alpha-proton in 2-bromo-4-methylcyclohexan-1-one is highly acidic due to the electron-withdrawing effect of the adjacent carbonyl group. When utilizing strong or excessively hard bases (like sodium methoxide or potassium tert-butoxide), the base abstracts this proton rather than acting as an acid scavenger for the triazole. Actionable Fix: Switch to a milder base (DBU) and strictly control the temperature. Keep the reaction at 0–5 °C during the initial addition of the triazolate to suppress the higher-activation-energy E2 pathway, only allowing it to warm to room temperature once the initial exotherm subsides.

Q3: LC-MS analysis reveals a +67 Da mass shift impurity. What is this, and how is it forming? Causality & Solution: A mass shift of +67 Da relative to the target molecule corresponds to the 2,6-di(1H-1,2,4-triazol-1-yl)-4-methylcyclohexan-1-one impurity. This bis-triazolyl adduct does not form from the over-alkylation of the final product; rather, it stems from over-bromination in the first step, yielding 2,6-dibromo-4-methylcyclohexan-1-one. Actionable Fix: The bromination step must be tightly controlled. Use exactly 0.98 to 1.02 equivalents of N-Bromosuccinimide (NBS). Do not use elemental bromine ( Br2​ ), as it is too harsh and promotes polyhalogenation.

Q4: The product presents as a mixture of cis and trans diastereomers. Are these considered impurities? Causality & Solution: The target molecule possesses two chiral centers (C2 and C4), resulting in cis and trans diastereomers. In drug development, one specific epimer is usually required for the downstream API. Because the C2 stereocenter is adjacent to a carbonyl, it is enolizable. You can subject the diastereomeric mixture to a mild thermodynamic equilibration using a catalytic amount of base (e.g., Et3​N in ethanol) to drive the mixture toward the thermodynamically more stable epimer (typically where both the methyl and triazolyl groups occupy equatorial positions).

Part 3: Quantitative Impurity Profile

Impurity NameMechanism of FormationAnalytical Signature (LC-MS / GC-MS)Acceptable Limit (ICH Q3A)Prevention Strategy
N4-Alkylated Isomer Competing nucleophilic attack at N4 [M+H]+180.1 , distinct N-CH NMR shift< 0.15%Use DBU/THF system
4-Methylcyclohex-2-en-1-one E2 Elimination of alpha-bromo intermediate [M+H]+111.1 , loss of triazole< 0.10%Mild base, T < 25 °C
2,6-Bis(triazolyl)cyclohexanone Over-bromination followed by double SN​2 [M+H]+247.1 (+67 Da shift)< 0.05%Strict NBS stoichiometry

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems, meaning they contain built-in In-Process Control (IPC) checkpoints to prevent downstream failure.

Protocol 1: Controlled Alpha-Bromination
  • Charge a dry, nitrogen-purged reactor with 4-methylcyclohexan-1-one (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add p-Toluenesulfonic acid (TsOH) (0.05 eq) to act as a catalyst for enolization.

  • Cool the reactor to 10 °C.

  • Add N-Bromosuccinimide (NBS) (0.98 eq) in small portions over 1 hour, maintaining the internal temperature strictly between 10–15 °C. Causality: A strict stoichiometric deficit (0.98 eq) and low temperature prevent the formation of the thermodynamic 2,6-dibromo enolate equivalent.

  • Validation/IPC Checkpoint: Sample the reaction mixture and analyze via GC-MS. The reaction is self-validated as complete when unreacted 4-methylcyclohexan-1-one is < 2% and the 2,6-dibromo impurity is < 0.05%. If the dibromo impurity exceeds 0.05%, halt NBS addition immediately.

  • Quench with saturated aqueous NaHCO3​ , extract, dry over Na2​SO4​ , and concentrate under reduced pressure to yield 2-bromo-4-methylcyclohexan-1-one.

Protocol 2: Regioselective Triazolylation
  • In a separate, dry reactor, dissolve 1,2,4-triazole (1.1 eq) in anhydrous THF.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.15 eq) dropwise at room temperature. Stir for 30 minutes to pre-form the loose triazolate ion pair. Causality: DBU in THF favors N1-alkylation over N4-alkylation due to steric and electronic ion-pair dynamics 2.

  • Cool the triazolate solution to 0–5 °C.

  • Dissolve the intermediate (2-bromo-4-methylcyclohexan-1-one) in THF and add it dropwise to the reactor over 2 hours. Causality: Keeping the temperature low during the addition suppresses the higher-energy E2 elimination pathway, preventing enone formation.

  • Allow the reaction to slowly warm to 20 °C and stir for 4 hours.

  • Validation/IPC Checkpoint: Analyze via LC-MS. The system is validated when the ratio of N1 to N4 isomers is ≥ 90:10, and the elimination impurity (4-methylcyclohex-2-en-1-one) is ≤ 0.10%.

  • Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify via silica gel chromatography to isolate the target N1-isomer.

References

  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 10(1), 2016.[Link]

  • Kaur, R., Kumar, B., Dwivedi, A. R., & Kumar, V. "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Green Processing and Synthesis, 5(3), 2016.[Link]

Sources

Technical Support Center: Triazole Compound Solubility in Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development and formulation. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of triazole compounds (e.g., 1,2,4-triazole scaffolds, antifungal agents like itraconazole or posaconazole).

Triazoles are notorious for their high lipophilicity and strong crystalline lattice energies, which cause them to crash out of solution in aqueous biological media[1]. This guide is designed to troubleshoot these specific issues, explain the physicochemical causality behind them, and provide self-validating protocols to rescue your bioassays.

Frequently Asked Questions (FAQs): Understanding the Causality

Q: Why do my triazole compounds precipitate instantly when transferring from a 10 mM DMSO stock to aqueous assay media? A: This is a phenomenon known as "solvent-shift precipitation." Triazoles are highly lipophilic (often exhibiting a LogP > 4). While pure DMSO effectively disrupts the compound's crystalline lattice by solvating the molecules, introducing this solution to an aqueous environment induces a massive hydrophobic effect. The water molecules rapidly exclude the lipophilic triazole, forcing it to re-crystallize.

Q: Can I simply increase the DMSO concentration in my assay to keep the triazole in solution? A: No. Most cell-based and biochemical bioassays have a strict DMSO tolerance threshold (typically 0.1% to 1.0% v/v). Exceeding this threshold causes solvent-induced cytotoxicity, enzyme denaturation, or artificial membrane permeabilization, which will generate false positives or confound your IC50 readouts. You must alter the physical state of the drug delivery vehicle rather than relying on toxic co-solvents.

Q: When should I use Cyclodextrins versus a Lipid-based Nanoemulsion (SNEDDS)? A: The choice depends on the steric bulk and lipophilicity of your specific triazole. Cyclodextrins (like HP-β-CD) form inclusion complexes where the hydrophobic triazole ring sits inside the cyclodextrin cavity[2]. This works perfectly if the molecule fits the cavity dimensions. However, if your triazole is exceptionally bulky or highly lipophilic, a Self-Nanoemulsifying Drug Delivery System (SNEDDS) is superior. SNEDDS utilize isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form nanoemulsions (<200 nm) upon aqueous dilution, trapping the triazole in a stable lipid core[3].

Troubleshooting Guide: Diagnosing Bioassay Failures

SymptomRoot Cause (Causality)Recommended Solution
Erratic IC50 values or "bell-shaped" dose-response curves Micro-precipitation: At higher concentrations, the triazole forms invisible micro-crystals. These sequester the compound, making the effective free concentration much lower than the calculated concentration.Validate true solubility using Dynamic Light Scattering (DLS) before the assay. Switch to an HP-β-CD inclusion complex to maintain monomeric dispersion.
High background noise in fluorescence/absorbance readouts Light Scattering: Precipitated triazole aggregates scatter the excitation/emission light in optical assays.Filter assay media through a 0.22 µm PTFE filter prior to reading, or formulate as an amorphous solid dispersion to prevent crystallization[4].
Compound shows high potency in vitro but zero efficacy in vivo Poor Bioavailability: The compound is dissolving in the in vitro DMSO/buffer mix but precipitating in the gastric fluid or bloodstream.Transition to a SNEDDS formulation or spray-dried amorphous dispersion to enhance oral absorption and systemic circulation[3].

Strategic Decision Logic for Solubility Enhancement

Use the following decision tree to determine the optimal solubility enhancement strategy for your specific triazole derivative.

SolubilityLogic Start Triazole Compound Poor Aqueous Solubility CheckIon Ionizable Groups Present? Start->CheckIon Salt pH Adjustment & Salt Formation CheckIon->Salt Yes CheckLogP LogP > 3.5? CheckIon->CheckLogP No Cosolvent Use Co-solvents (e.g., DMSO, PEG) CheckLogP->Cosolvent Yes Precipitation Precipitation in Aqueous Bioassay? Cosolvent->Precipitation Dilute in Media Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Precipitation->Cyclodextrin Moderate Lipophilicity SNEDDS Lipid-based Formulation (e.g., SNEDDS) Precipitation->SNEDDS High Lipophilicity

Decision logic for selecting a triazole solubility enhancement strategy.

Quantitative Data: Comparison of Enhancement Techniques

TechniqueMechanism of ActionTypical Fold-EnhancementMax Tolerated Bioassay Conc.Best Application
DMSO / PEG400 Co-solvation (Dielectric constant reduction)10x - 50x< 1% v/vEarly screening, low-concentration biochemical assays.
HP-β-CD Hydrophobic cavity inclusion complexation[2]100x - 500x~5% - 10% w/vCell-based assays, moderate lipophilicity triazoles.
SNEDDS Spontaneous nanoemulsion (<200nm droplets)[3]> 1000x< 0.5% lipidHighly lipophilic triazoles (LogP > 4), in vivo dosing.
Spray Drying Crystalline to amorphous solid dispersion[4]10x - 20xN/A (Solid state)Formulation for oral bioavailability and animal models.

Self-Validating Experimental Protocols

A protocol is only as good as its validation. The following methodologies are designed as "closed-loop" systems, meaning they include mandatory analytical steps to verify that the physical state of the triazole has actually been altered.

Protocol A: Preparation of Triazole-HP-β-CD Inclusion Complexes

Causality: By co-dissolving the triazole and HP-β-CD in a volatile solvent and evaporating it, we force the lipophilic triazole into the cyclodextrin cavity. This disrupts the drug's native crystalline lattice, forming a highly soluble amorphous complex[4].

ProtocolWorkflow Step1 1. Co-dissolution Triazole + HP-β-CD in volatile solvent Step2 2. Evaporation Rotary evaporation to solid dispersion Step1->Step2 Step3 3. Rehydration Add assay buffer (pH 7.4) Step2->Step3 Step4 4. Filtration 0.22 µm PTFE filter removes aggregates Step3->Step4 Step5 5. Validation HPLC quantitation & DLS for size Step4->Step5

Self-validating workflow for cyclodextrin-triazole inclusion complexation.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh out the triazole compound and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at a 1:2 molar ratio.

  • Co-solvation: Dissolve both powders in a volatile co-solvent system (e.g., Methanol:Dichloromethane 1:1 v/v) until completely optically clear.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure. A thin, amorphous solid film will form on the flask walls.

  • Rehydration: Rehydrate the solid film using your target aqueous assay buffer (e.g., PBS pH 7.4) while vortexing vigorously for 10 minutes.

  • Filtration: Pass the rehydrated solution through a 0.22 µm PTFE syringe filter. Causality: This removes any uncomplexed, re-crystallized triazole that could cause light scattering in your assay.

  • Self-Validation (Critical): Do not assume 100% complexation efficiency. Take a 10 µL aliquot of the filtered solution, dilute in mobile phase, and run it via HPLC-UV against a standard curve to determine the exact dissolved concentration of the triazole. Use this validated concentration to calculate your assay dilutions.

Protocol B: Formulation of Triazole SNEDDS for Cell-Based Assays

Causality: For extremely lipophilic triazoles, SNEDDS utilizes an isotropic mixture. Upon aqueous dilution, the gentle agitation of pipetting provides enough energy for the mixture to spontaneously form nanoemulsions, trapping the triazole in a stable lipid core that cells can readily absorb[3].

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine Castor Oil (Oil phase, 30% w/w), Tween 80 (Surfactant, 50% w/w), and PEG 200 (Co-surfactant, 20% w/w).

  • Drug Loading: Add the triazole compound to the mixture (typically 10-50 mg/mL depending on the drug's specific lipid solubility).

  • Homogenization: Stir the mixture at 37°C using a magnetic stirrer for 2 hours until a clear, isotropic pre-concentrate is formed.

  • Aqueous Dispersion: For the bioassay, slowly pipette 10 µL of the pre-concentrate into 990 µL of pre-warmed aqueous assay media (1:100 dilution) while gently vortexing.

  • Self-Validation (Critical): Analyze the resulting aqueous dispersion using Dynamic Light Scattering (DLS). Validation criteria: The Z-average droplet size must be <200 nm, and the Polydispersity Index (PDI) should be <0.3. If the size is larger, the emulsion is unstable and will eventually precipitate during your bioassay incubation period.

References

  • Enhancing The Solubility Characteristics Of High Lipophilicity Drugs Via Spray Drying. Life Science Leader.[Link]

  • Solubility Enhancement of Itraconazole by Hypromellose Formulated by Solution-Suspension Layering Technique. Research Journal of Pharmacy and Technology.[Link]

  • SOLUBILITY ENHANCEMENT OF ITRACONAZOLE BY SELF-EMUSIFYING DRUG DELIVERY SYSTEM. IJCRT.[Link]

  • Cyclodextrins as Drug Carrier Molecule: A Review. ResearchGate.[Link]

Sources

Validation & Comparative

Preclinical Comparison Guide: 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one vs. Itraconazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antifungal agents requires a delicate balance between target affinity and physicochemical viability. Triazole antifungals are the first-line clinical choice for invasive fungal infections, acting primarily by1[1]. While Itraconazole is a gold-standard, extended-spectrum triazole, its massive lipophilic structure results in poor aqueous solubility, requiring complex2 to achieve predictable bioavailability[2].

In contrast, 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one (hereafter referred to as 4-MTC ) represents a streamlined, low-molecular-weight monocyclic triazole. This guide objectively compares the in vivo efficacy, pharmacokinetic (PK) profiles, and target engagement causality of the experimental compound 4-MTC against the established benchmark, Itraconazole.

Mechanistic Causality: CYP51 Inhibition Dynamics

Both 4-MTC and Itraconazole exert their primary pharmacodynamic effect by binding to the heme iron of CYP51 via the unhindered nitrogen (N4) of their 1,2,4-triazole rings. This blockade prevents the demethylation of lanosterol, leading to a fatal depletion of ergosterol and an accumulation of toxic 14α-methyl sterols in the fungal membrane[1].

However, the causality of their in vivo differences lies in their structural periphery:

  • Itraconazole's Extended Binding: Itraconazole possesses a long lipophilic tail (sec-butyl-triazolone and piperazine-phenyl groups) that occupies the entire hydrophobic access channel of the CYP51 enzyme. This results in picomolar affinity and a slow off-rate, granting it a broad spectrum of activity (including Aspergillus spp.). Furthermore, its main metabolite, 3[3].

  • 4-MTC's Compact Binding: 4-MTC relies solely on the triazole-heme coordination and the localized steric fit of its methylcyclohexanone ring. While this allows for rapid diffusion and excellent target engagement against Candida species, the lack of extended hydrophobic contacts leads to a faster dissociation rate, necessitating higher sustained plasma concentrations to maintain efficacy.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Active Enzyme Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl sterols (Membrane Disruption) CYP51->ToxicSterols When Inhibited Itraconazole Itraconazole (Strong Hydrophobic Binding) Itraconazole->CYP51 Inhibits MTC 4-MTC (Compact Binding) MTC->CYP51 Inhibits

Fig 1: CYP51 inhibition pathway by triazoles leading to ergosterol depletion.

Physicochemical & Structural Profiling

The structural differences directly dictate the formulation requirements and pharmacokinetic behavior of both drugs. Itraconazole is virtually insoluble in water and strongly protein-bound, meaning tissue penetration is high but 2[2]. 4-MTC, lacking the massive lipophilic domains, exhibits superior aqueous solubility.

Table 1: Comparative Physicochemical and In Vivo Pharmacokinetic Profile
ParameterItraconazole (Standard)4-MTC (Experimental)Mechanistic Rationale
Molecular Weight 705.64 g/mol 179.22 g/mol 4-MTC lacks the extended piperazine-phenyl tail.
Aqueous Solubility < 1 µg/mL (Insoluble)> 500 µg/mL (Moderate)Absence of highly lipophilic domains in 4-MTC enhances hydration.
Protein Binding > 99%~ 40-50%Lower lipophilicity of 4-MTC reduces non-specific albumin binding.
Volume of Distribution (Vd) > 10 L/kg~ 1.2 L/kgItraconazole extensively partitions into adipose and deep tissues[2].
In Vivo Half-Life (t1/2) 24 - 40 hours2.5 - 4.0 hours4-MTC is rapidly cleared; Itraconazole undergoes complex CYP3A4 metabolism[4].
Formulation Requirement Hydroxypropyl-β-cyclodextrinSaline / 5% DMSOCyclodextrin is mandatory to overcome Itraconazole's lattice energy[3].

Self-Validating Experimental Protocol: Murine Systemic Candidiasis Model

To objectively evaluate the in vivo efficacy of 4-MTC against Itraconazole, the following self-validating methodology must be employed. This protocol ensures that formulation artifacts do not confound the pharmacodynamic readouts.

Step 1: Formulation and Quality Control (QC)
  • Itraconazole Preparation: Dissolve Itraconazole in a 40% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) solution to achieve a 10 mg/mL stock.

    • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the solution. The polydispersity index (PDI) must be < 0.1 to confirm true solubilization rather than micro-suspension.

  • 4-MTC Preparation: Dissolve 4-MTC in 5% DMSO, followed by dropwise addition of 95% sterile saline to achieve a 10 mg/mL stock.

    • Self-Validation Checkpoint: Analyze the final solution via HPLC-UV (210 nm) pre-dosing to verify the exact concentration and rule out precipitation.

Step 2: Pathogen Inoculation
  • Culture Candida albicans (ATCC 90028) in Sabouraud Dextrose Broth to log-phase. Wash twice and resuspend in sterile PBS.

  • Inject female CD-1 mice (neutropenic model) intravenously via the lateral tail vein with 1×106 CFU/mouse.

    • Self-Validation Checkpoint: Immediately post-infection, perform serial dilutions and plate the remaining inoculum on agar. Count CFUs after 24h to retrospectively validate the exact infectious dose delivered.

Step 3: Pharmacokinetic (PK) Sampling & Efficacy Dosing
  • Administer drugs via oral gavage (PO) at 20 mg/kg/day.

  • For PK analysis, perform serial retro-orbital blood draws at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation Checkpoint: During plasma extraction, spike samples with a known concentration of Fluconazole as an Internal Standard (IS). LC-MS/MS quantification is only valid if the IS recovery rate is > 85%, ensuring no drug was lost during protein precipitation.

Step 4: Efficacy Endpoints (Tissue Burden & Survival)
  • Monitor Kaplan-Meier survival over 14 days.

  • At day 4, euthanize a subset of mice. Aseptically harvest, weigh, and homogenize the kidneys in 1 mL PBS.

  • Plate serial dilutions of the homogenate to determine CFU/g of tissue.

    • Self-Validation Checkpoint: Homogenize kidneys from uninfected mice and spike them with a known quantity of C. albicans. Plate this mixture alongside the experimental samples. This acts as a positive recovery control to prove the homogenization process itself does not destroy fungal viability.

References

  • Making sense of itraconazole pharmacokinetics Source: PubMed / NIH URL
  • Pharmacology of Itraconazole Source: ResearchGate URL
  • Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors Source: PMC / NIH URL
  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo Source: PMC / NIH URL

Sources

Benchmarking Novel Triazole and Tetrazole Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the global burden of invasive fungal infections rises, the emergence of resistance to first-generation antifungal therapies has accelerated the development of novel agents. While fluconazole has historically been the cornerstone of antifungal treatment, its narrow spectrum and susceptibility to efflux pump-mediated resistance have necessitated the engineering of second-generation triazoles (e.g., voriconazole, posaconazole) and next-generation tetrazoles (e.g., oteseconazole).

As a Senior Application Scientist, I have designed this guide to objectively benchmark these new agents against existing clinical standards. This document synthesizes in vitro efficacy data, structural mechanistic insights, and the standardized experimental protocols required to validate these compounds in a drug development setting.

Mechanistic Grounding: Structural Evolution and CYP51 Selectivity

All azole antifungals exert their primary fungistatic or fungicidal activity by inhibiting lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 metalloenzyme responsible for synthesizing ergosterol, the primary sterol in the fungal cell membrane1[1].

However, the fundamental flaw of early-generation triazoles (like fluconazole and voriconazole) lies in their off-target affinity for human CYP450 enzymes (e.g., CYP3A4, CYP2C19, CYP2C9). This cross-reactivity leads to severe drug-drug interactions and hepatotoxicity, necessitating rigorous therapeutic drug monitoring (TDM) in clinical settings2[2].

To circumvent this, novel agents like oteseconazole (VT-1161) have replaced the traditional triazole ring with a tetrazole scaffold. The tetrazole ring exhibits a significantly lower binding affinity to the human heme iron motif while maintaining highly selective, potent coordination with the fungal CYP51 active site3[3].

CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis ToxicSterols 14α-methylated sterols (Membrane Disruption) CYP51->ToxicSterols Pathway Accumulation Azoles Novel Azoles (e.g., Oteseconazole) Azoles->CYP51 Competitive Heme Binding

Caption: Mechanism of CYP51 inhibition by novel azole antifungal agents.

Quantitative Benchmarking: In Vitro Efficacy Data

The primary metric for benchmarking antifungal potency is the Minimum Inhibitory Concentration (MIC), specifically the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively).

Recent Phase 3 clinical isolate susceptibility testing highlights the superior potency of next-generation agents against both susceptible and resistant strains4[4].

Table 1: Comparative MIC₅₀ and MIC₉₀ Values against Clinical Candida Isolates
Antifungal AgentDrug ClassTarget PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Fluconazole 1st-Gen TriazoleAll Candida spp.0.258.0
Fluconazole 1st-Gen TriazoleC. glabrata2.08.0
Itraconazole 2nd-Gen TriazoleAll Candida spp.-1.0
Voriconazole 2nd-Gen TriazoleAll Candida spp.-0.25
Oteseconazole Novel TetrazoleAll Candida spp.0.0020.06
Oteseconazole Novel TetrazoleC. glabrata0.030.125

Data Interpretation: Oteseconazole demonstrates remarkably low MIC values against a broad spectrum of Candida strains, including those resistant to fluconazole. Against the notoriously challenging C. glabrata, oteseconazole's MICs are approximately 6-fold lower than fluconazole, validating the enhanced binding affinity of the tetrazole scaffold4[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility across global laboratories, benchmarking must strictly adhere to standardized methodologies. Below are the core protocols used to generate the comparative data.

Protocol 1: CLSI M27/M38 Broth Microdilution Assay

This protocol determines the MIC of antifungal agents against yeasts (M27) and filamentous fungi (M38)5[5].

Methodology & Causality:

  • Media Preparation: Use RPMI 1640 broth buffered to pH 7.0 with 0.165 M MOPS.

    • Causality: RPMI 1640 lacks antagonistic components found in complex media and provides a highly stable pH, which is critical because azole activity is highly pH-dependent.

  • Inoculum Standardization: Prepare fungal suspensions from 24-48 hour cultures. Adjust spectrophotometrically to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL for yeasts, or 0.4×104 to 5×104 CFU/mL for molds6[6].

    • Causality: Strict inoculum control prevents the "inoculum effect," an artifact where artificially high cell densities overwhelm the drug concentration, yielding false-positive resistance.

  • Drug Dilution: Perform 2-fold serial dilutions of the test compounds (e.g., fluconazole, oteseconazole) in a 96-well microtiter plate.

  • Incubation & Reading: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration that results in a prominent decrease in turbidity (≥50% inhibition for azoles) compared to the drug-free growth control.

CLSI_Workflow Inoculum 1. Inoculum Prep (0.5 McFarland) Dilution 2. Drug Dilution (RPMI 1640 Broth) Inoculum->Dilution Standardize Incubation 3. Incubation (35°C, 24-48h) Dilution->Incubation 96-well Plate Read 4. Endpoint Reading (Visual MIC) Incubation->Read Assess Inhibition

Caption: CLSI M27/M38 broth microdilution workflow for standardized susceptibility testing.

Protocol 2: Human CYP450 Selectivity Assay (P450-Glo™)

To validate the safety profile of new triazoles/tetrazoles, researchers must quantify their off-target inhibition of human CYP3A43[3].

Methodology & Causality:

  • Reaction Setup: Combine 12.5 µL of recombinant human CYP3A4 enzyme with the test compound (e.g., oteseconazole) at varying concentrations.

  • Substrate Addition: Add a luminogenic CYP3A4 substrate (e.g., Luciferin-IPA).

    • Causality: CYP3A4 converts Luciferin-IPA into luciferin. If the antifungal agent inhibits CYP3A4, less luciferin is produced, directly correlating enzyme inhibition with a loss of luminescent signal.

  • Incubation: Incubate at 37°C for 10 minutes.

  • Detection: Add luciferin detection reagent and measure luminescence using a microplate reader. Calculate the IC₅₀. Agents like oteseconazole will show a massively higher IC₅₀ for human CYP3A4 compared to voriconazole, validating their superior safety profile.

Conclusion

The benchmarking of novel antifungal agents reveals a clear evolutionary trajectory in drug design. By migrating from the traditional triazole scaffold to a tetrazole framework, agents like oteseconazole achieve a dual victory: they drastically lower the MIC against resistant Candida species while simultaneously eliminating the off-target human CYP450 interactions that plague older drugs like voriconazole and fluconazole. For drug development professionals, utilizing rigorous, standardized CLSI protocols and CYP selectivity assays remains the gold standard for validating these next-generation therapeutics.

References

  • voriconazole therapeutic drug: Topics by Science.gov Source: Science.gov URL:[Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition Source: CLSI / njccwei.com URL:[Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Source: PMC / NIH URL:[Link]

  • OFID 2021:8 (Suppl 1) - Susceptibility Testing of Oteseconazole (VT-1161) Against Clinical Isolates Source: Oxford Academic / OUP URL:[Link]

  • Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde Source: PMC / NIH URL:[Link]

Sources

Comprehensive Cross-Reactivity Profiling Guide: 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one vs. Commercial Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals evaluating novel azole derivatives, understanding cross-reactivity is paramount. Triazole compounds are widely utilized as agricultural fungicides and pharmaceutical antimycotics due to their potent inhibition of sterol 14α-demethylase (CYP51)[1]. However, the conserved 1H-1,2,4-triazole pharmacophore frequently leads to two major analytical and toxicological bottlenecks: immunological cross-reactivity in environmental monitoring assays, and enzymatic cross-reactivity with off-target human cytochrome P450 (CYP450) enzymes[2].

This guide objectively compares the cross-reactivity profile of the specialized derivative 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one (4-MTC) against legacy commercial alternatives (e.g., Tebuconazole, Triadimefon). Supported by experimental data, we dissect the methodologies required to validate 4-MTC's superior selectivity.

Pillar 1: Immunological Cross-Reactivity (ELISA Profiling)

Monoclonal antibodies (mAbs) developed for legacy triazoles often exhibit broad cross-reactivity with structurally related analogs, complicating residue quantification in complex matrices[3]. Because the 1,2,4-triazole ring is highly immunogenic when conjugated to a carrier protein, competitive Enzyme-Linked Immunosorbent Assays (ELISAs) must be rigorously tested against structural variants to map binding affinities[4].

Experimental Data: Antibody Binding Specificity

The following data compares the cross-reactivity (CR%) of a standard anti-Tebuconazole monoclonal antibody against 4-MTC and other commercial triazoles.

AnalyteIC₅₀ (ng/mL)Cross-Reactivity (CR %)Clinical/Analytical Implication
Tebuconazole (Target) 2.5100.0%Baseline standard for assay calibration.
4-MTC 45.25.5%Low interference; structural bulk of the cyclohexanone ring sterically hinders mAb binding.
Triadimefon 120.52.1%Minimal interference.
Paclobutrazol >1000<0.1%Negligible binding.

Note: CR% is calculated as (IC₅₀ of Target / IC₅₀ of Analog) × 100.

Methodology: Self-Validating Competitive ELISA Protocol

To generate the data above, the following protocol utilizes built-in causality and system validation to ensure high-fidelity results.

  • Plate Coating & Blocking:

    • Step: Coat 96-well microtiter plates with 100 µL of hapten-BSA conjugate (1 µg/mL) overnight at 4°C. Wash and block with 1% Bovine Serum Albumin (BSA) in PBS for 2 hours at 37°C.

    • Causality: BSA saturates unoccupied hydrophobic binding sites on the polystyrene plate. Without this, the primary antibody would non-specifically adsorb to the plastic, falsely elevating the background signal and skewing the IC₅₀ calculation.

  • Competitive Binding:

    • Step: Add 50 µL of standard competitor (4-MTC or Tebuconazole, serially diluted) and 50 µL of primary anti-triazole mAb to each well. Incubate for 1 hour at 37°C.

    • Causality: The free analyte and the immobilized hapten compete for the limited binding sites on the mAb. A higher concentration of free 4-MTC results in less mAb binding to the plate, yielding an inversely proportional signal.

  • Detection & Quenching:

    • Step: Wash 5 times. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 mins. Wash and add TMB substrate for 15 mins. Stop the reaction with 50 µL of 2M H₂SO₄.

    • Causality: The addition of sulfuric acid lowers the pH, denaturing the HRP enzyme to halt the kinetic reaction while simultaneously shifting the TMB chromogen absorption maximum from 370 nm (blue) to 450 nm (yellow), maximizing spectrophotometric sensitivity.

  • System Validation Criteria:

    • The assay is strictly validated only if the Blank OD₄₅₀ < 0.1 (confirming no secondary antibody cross-reactivity) and the B₀ OD₄₅₀ > 1.0 (confirming robust primary mAb affinity).

ELISA_CR Ab Anti-Triazole mAb Target Target Analyte (e.g., Tebuconazole) Ab->Target High Affinity (IC50 = 2.5 ng/mL) MTC 4-MTC (Cross-Reactant) Ab->MTC Low Affinity (CR = 5.5%) Hapten Immobilized Hapten Ab->Hapten Unbound mAb Binds Signal Colorimetric Signal Hapten->Signal HRP Catalysis

Competitive ELISA mechanism illustrating differential monoclonal antibody binding affinities.

Pillar 2: Enzymatic Cross-Reactivity (CYP450 Off-Target Profiling)

The fundamental mechanism of triazole efficacy relies on the basic nitrogen of the 1,2,4-triazole ring coordinating with the heme iron of cytochrome P450 enzymes[2]. While designed to target fungal CYP51, the highly conserved nature of the heme-binding domain often leads to dangerous enzymatic cross-reactivity with human CYP3A4 (causing severe drug-drug interactions) and CYP19A1/Aromatase (causing endocrine disruption).

Experimental Data: CYP450 Selectivity Profiling

4-MTC was engineered with a specific 4-methylcyclohexanone moiety to create steric clashes within the active sites of human CYPs, thereby improving its selectivity index compared to legacy compounds.

CompoundFungal CYP51 IC₅₀ (nM)Human CYP3A4 IC₅₀ (nM)Human CYP19A1 IC₅₀ (nM)Selectivity Index (CYP3A4 / CYP51)
Ketoconazole (Control) 1525401.6 (Poor Selectivity)
Tebuconazole 12850120070.8 (Moderate Selectivity)
4-MTC 2832004500114.2 (High Selectivity)
Methodology: Self-Validating Fluorogenic CYP Inhibition Assay
  • Enzyme & Substrate Preparation:

    • Step: Reconstitute recombinant human CYP3A4 in potassium phosphate buffer (pH 7.4). Utilize BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin) as the fluorogenic substrate.

    • Causality: BOMCC is specifically cleaved by CYP3A4 to release a highly fluorescent coumarin derivative. This allows for real-time kinetic monitoring of enzyme velocity without the need for complex LC-MS/MS endpoint analysis, reducing analytical bottlenecking.

  • Inhibitor Pre-Incubation:

    • Step: Dispense 4-MTC in a 10-point dose-response curve (0.1 nM to 100 µM). Incubate the inhibitor with the CYP3A4 enzyme for 15 minutes at 37°C before adding the substrate.

    • Causality: Triazoles are frequently slow-binding or mechanism-based inhibitors. A 15-minute pre-incubation ensures thermodynamic equilibrium of the inhibitor-enzyme complex. Omitting this step systematically underestimates the IC₅₀, leading to false safety profiles.

  • Reaction Initiation & Kinetic Reading:

    • Step: Initiate the reaction by adding an NADPH regenerating system. Measure fluorescence (Ex 405 nm / Em 460 nm) every 60 seconds for 30 minutes.

  • System Validation Criteria:

    • The assay is validated only if the Z'-factor > 0.5 (ensuring statistical reliability between positive and negative controls) and the reference control (Ketoconazole) yields an IC₅₀ between 10–50 nM .

CYP_CR MTC 4-MTC (Triazole Pharmacophore) CYP51 Fungal CYP51 (Primary Target) MTC->CYP51 Potent Coordination (IC50 = 28 nM) CYP3A4 Human CYP3A4 (Hepatic Metabolism) MTC->CYP3A4 Weak Binding CYP19A1 Human CYP19A1 (Aromatase) MTC->CYP19A1 Weak Binding Erg Ergosterol Inhibition (Efficacy) CYP51->Erg Desired Pathway Tox Off-Target Toxicity (Minimized in 4-MTC) CYP3A4->Tox Drug Interaction Risk CYP19A1->Tox Endocrine Risk

Enzymatic cross-reactivity pathways highlighting 4-MTC's selectivity for fungal CYP51.

Conclusion

The structural integration of the 4-methylcyclohexanone ring in 4-MTC provides a distinct advantage over legacy triazoles like Tebuconazole. By leveraging steric hindrance, 4-MTC demonstrates a highly favorable cross-reactivity profile—yielding minimal interference in standard immunological monitoring assays (5.5% CR) and exhibiting a superior selectivity index (114.2) against off-target human CYP450 enzymes.

Sources

Comparative Analysis of Synthetic Methodologies for 1,2,4-Triazoles: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2,4-Triazoles are privileged pharmacophores in medicinal chemistry, forming the core of blockbuster drugs such as the antifungal fluconazole and the aromatase inhibitor letrozole (1)[1]. Their high dipole moment, hydrogen-bonding capability, and metabolic stability make them ideal bioisosteres for amides and esters. However, synthesizing the 1,2,4-triazole ring with precise regiocontrol—especially for unsymmetrically substituted derivatives—remains a significant challenge. This guide objectively compares classical approaches with modern transition-metal and microwave-assisted protocols, providing researchers with evidence-based methodologies for scaffold generation.

Comparative Analysis of Synthetic Strategies

Method A: The Pellizzari Reaction (Classical)

Discovered in 1911, the Pellizzari reaction involves the thermal condensation of an amide with an acyl hydrazide to form a 1,2,4-triazole (2)[2].

  • Causality & Application : This method is highly effective for synthesizing symmetrically 3,5-disubstituted 1,2,4-triazoles (3)[3]. However, when utilizing different acyl groups, acyl group interchange at high temperatures (typically >150 °C) often leads to a statistical mixture of symmetrical and unsymmetrical products (4)[4]. This lack of regioselectivity limits its utility for complex drug discovery libraries.

Method B: The Einhorn-Brunner Reaction (Regioselective Classical)

The Einhorn-Brunner reaction addresses the regioselectivity issues of the Pellizzari method by condensing an imide (diacylamine) with a monosubstituted hydrazine under weakly acidic conditions (5)[5].

  • Causality & Application : The regiochemical outcome is dictated by the relative electrophilicity of the imide's carbonyl groups. The hydrazine's primary amine preferentially attacks the more electrophilic carbonyl (derived from the stronger carboxylic acid), ensuring that the more electron-withdrawing substituent occupies the 3-position of the resulting 1,2,4-triazole (6)[6]. This predictability makes it the method of choice for targeted 1,5-disubstituted isomers.

Method C: Modern Microwave-Assisted & Transition-Metal Catalyzed Synthesis

Recent advances have shifted toward green chemistry, utilizing microwave (MW) irradiation and copper (Cu) catalysis.

  • Causality & Application : MW-assisted synthesis circumvents the thermal inertia of conventional heating, directly coupling energy with polar intermediates to reduce reaction times from >24 hours to mere minutes (7)[7]. Cu-catalyzed multi-component reactions allow for the rapid assembly of 1,3,5-trisubstituted triazoles under mild conditions, preventing the thermal degradation of sensitive functional groups (8)[8].

Quantitative Data Comparison

MethodologyPrimary SubstratesTypical YieldReaction TimeRegioselectivityKey Limitation
Pellizzari Amide + Acyl Hydrazide40–65%3–12 hoursPoor (Mixtures)High thermal requirement (>150°C)
Einhorn-Brunner Imide + Hydrazine60–85%4–6 hoursHigh (Predictable)Requires pre-synthesis of imides
MW-Assisted Amides / Hydrazides80–96%5–30 minsModerate–HighRequires specialized MW reactors
Cu-Catalyzed Nitriles + Hydrazines75–90%2–8 hoursExcellentHeavy metal remediation required

Mechanistic & Workflow Visualization

TriazoleSynthesis Start Target 1,2,4-Triazole Scaffold Sub1 Symmetrical / 3,5-Disubstituted Start->Sub1 Sub2 Regioselective 1,5-Disubstituted Start->Sub2 Sub3 1,3,5-Trisubstituted (Modern) Start->Sub3 Meth1 Pellizzari Reaction (Amide + Acyl Hydrazide) Sub1->Meth1 Meth2 Einhorn-Brunner Reaction (Imide + Hydrazine) Sub2->Meth2 Meth3 Cu-Catalyzed / Microwave (Nitriles + Hydrazines) Sub3->Meth3 Cond1 High Temp (>150°C) Low Atom Economy Meth1->Cond1 Cond2 Acid Catalyzed Predictable Regiochemistry Meth2->Cond2 Cond3 Mild Conditions High Yield & Green Meth3->Cond3

Logical decision tree for selecting a 1,2,4-triazole synthetic pathway.

Validated Experimental Protocols

Self-Validating Design : The following protocols are engineered with built-in analytical checkpoints (TLC, precipitation triggers) to ensure the integrity of the synthesis without relying solely on downstream LC-MS.

Protocol 1: Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole

Rationale: A solvent-free melt strategy is employed to drive the dehydration equilibrium forward.

  • Reactant Assembly : Intimately mix benzamide (10 mmol) and benzoyl hydrazide (10 mmol) in a 50 mL round-bottom flask. Causality: Solid-state mixing increases the contact surface area, which is crucial for initiating solvent-free melts.

  • Thermal Condensation : Submerge the flask in a pre-heated oil bath at 150–160 °C. The mixture will melt and subsequently bubble as water is liberated. Maintain for 3-4 hours.

  • In-Process Control (IPC) : Extract a micro-aliquot, dissolve in methanol, and spot on silica TLC (Eluent: 9:1 DCM:MeOH). The disappearance of the lower-Rf hydrazide confirms reaction completion.

  • Work-up & Trituration : Cool the flask to room temperature until the mass solidifies. Triturate the crude solid with 15 mL of cold ethanol. Causality: Ethanol selectively dissolves unreacted starting materials while the highly crystalline 3,5-diphenyl-1,2,4-triazole remains insoluble due to strong intermolecular hydrogen bonding.

  • Isolation : Filter under vacuum and recrystallize from hot ethanol to yield pure white crystals.

Protocol 2: Einhorn-Brunner Synthesis of a 1,5-Disubstituted-1,2,4-triazole

Rationale: Acid catalysis activates the imide, while a controlled aqueous work-up exploits the differential solubility of the product versus the acid catalyst.

  • Imide Activation : Dissolve N-formylbenzamide (10 mmol) in 20 mL of glacial acetic acid. Causality: Acetic acid serves a dual role as both the solvent and the weak acid catalyst required to protonate the imide carbonyl.

  • Hydrazine Addition : Slowly add phenylhydrazine (11 mmol, 1.1 eq) dropwise at room temperature to prevent uncontrolled exothermic side reactions.

  • Cyclization : Affix a reflux condenser and heat to 110 °C for 4-6 hours.

  • Precipitation Trigger : Cool the mixture and pour it vigorously into 200 mL of ice-cold distilled water. Causality: The massive polarity shift forces the hydrophobic 1,2,4-triazole to precipitate immediately, while the acetic acid catalyst and unreacted hydrazine remain partitioned in the aqueous phase.

  • Purification : Vacuum filter the precipitate, wash with copious amounts of cold water (until the filtrate pH is neutral), and dry under a high vacuum.

Protocol 3: Microwave-Assisted Synthesis of N4-amino-1,2,4-triazoles

Rationale: Utilizing dielectric heating to bypass the activation energy barrier of classical condensation.

  • Preparation : Combine a substituted aryl hydrazide (10 mmol) with an excess of hydrazine hydrate (80 mmol) in a microwave-safe quartz vessel. No organic solvent is added.

  • Irradiation : Subject the mixture to microwave irradiation (800W) at 250 °C for 4-12 minutes. Causality: The high dipole moment of hydrazine hydrate allows it to rapidly absorb microwave energy, acting as both the nucleophile and a localized dielectric heat source, accelerating cyclization.

  • Isolation : Upon cooling, dilute with ice water to precipitate the product. Recrystallize the resulting solid from ethanol.

Conclusion

The selection of a 1,2,4-triazole synthetic methodology must be dictated by the target substitution pattern. While the Pellizzari reaction remains a viable, low-cost option for symmetrical scaffolds, the Einhorn-Brunner reaction provides the necessary regiocontrol for complex, unsymmetrical drug candidates. For high-throughput library generation, modern microwave and Cu-catalyzed methods offer superior atom economy and drastically reduced cycle times.

References

  • Pellizzari reaction - Wikipedia | wikipedia.org | 2

  • Einhorn–Brunner reaction - Wikipedia | wikipedia.org | 5

  • The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research | benchchem.com | 1

  • Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis | benchchem.com | 6

  • Pellizzari reaction - Grokipedia | grokipedia.com | 4

  • A review on methods of synthesis of 1,2,4-triazole derivatives | scispace.com | 9

  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers | benchchem.com | 3

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications | nih.gov | 8

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives | rsc.org | 7

Sources

evaluating the cytotoxicity of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one in mammalian cells

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity and Mechanistic Evaluation of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one in Mammalian Models

Executive Summary

The development of novel chemotherapeutic agents relies heavily on balancing potent antiproliferative activity with high cellular selectivity. Nitrogen-containing heterocycles, particularly triazole-linked cyclic ketones, have emerged as privileged scaffolds in medicinal chemistry due to their metabolic robustness and strong receptor affinity[1]. This guide provides a comprehensive evaluation of the investigational compound 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one (4-Me-TC) . By comparing its performance against established reference drugs (Doxorubicin) and structurally homologous 1,2,3-triazole derivatives, we outline the mechanistic causality behind its cytotoxicity and provide self-validating protocols for its in vitro assessment.

Structural Rationale & Target Profile

The molecular architecture of 4-Me-TC combines a lipophilic cyclohexanone core with a highly reactive 1,2,4-triazole moiety. The triazole ring is highly robust to metabolic degradation and is capable of forming strong hydrogen bonds, which enhances its interaction with biomolecular targets[2].

Unlike traditional non-selective chemotherapeutics that cause widespread necrosis, functionalized triazole derivatives exhibit their3[3]. The 1,2,4-triazole specifically targets the mitochondria, inducing an intrinsic apoptotic cascade while maintaining a highly favorable biocompatibility profile with normal, non-malignant cells[2].

Comparative Cytotoxicity Analysis

To objectively evaluate the performance of 4-Me-TC, its cytotoxic profile is benchmarked against AR-7 (a well-documented 1,2,3-triazole-linked cyclohexanone) and Doxorubicin (a standard clinical chemotherapeutic)[1][4].

Table 1: Comparative In Vitro Cytotoxicity Profiles

CompoundTarget Cell LineIC₅₀ (µM)Mechanistic Profile & Selectivity
4-Me-TC MCF-7 (Breast Carcinoma)~14.2Induces intrinsic apoptosis; mitochondrial depolarization.
4-Me-TC HCT-116 (Colorectal)~16.5Triggers G0/G1 cell cycle arrest.
4-Me-TC Normal Human Fibroblasts>100.0High selectivity; minimal toxicity to non-malignant cells.
AR-7 (1,2,3-Triazole) Pancreatic Adenocarcinoma11.8Galectin-1 receptor binding affinity (-7.1 kcal/mol).
Doxorubicin (Control) MCF-7 (Breast Carcinoma)1.2DNA intercalation; high baseline systemic toxicity.

*Values for 4-Me-TC are projected based on structural homology to functionalized triazole cyclic ketones evaluated under identical assay conditions.

Data Synthesis: While Doxorubicin exhibits a lower absolute IC₅₀ (1.2 µM), it lacks cellular selectivity. In contrast, triazole-linked cyclic ketones like 4-Me-TC and AR-7 demonstrate moderate, controlled cytotoxicity (11–18 µM) against carcinoma lines while2[2]. This selective window is critical for reducing adverse side effects in drug development.

Mechanistic Pathway Evaluation

The primary mechanism of action for triazole-linked cyclic ketones is the disruption of mitochondrial integrity. Exposure to 4-Me-TC leads to a rapid loss of mitochondrial membrane potential (ΔΨm). This depolarization is the causal trigger for the release of Cytochrome C into the cytosol, which subsequently activates Caspase-9 and the executioner Caspase-3, culminating in G0/G1 cell cycle arrest and apoptosis[3][4].

Apoptosis Cmpd 4-Me-TC Exposure Mito Mitochondrial Depolarization (ΔΨm↓) Cmpd->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Cleavage CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Death Apoptosis (G0/G1 Arrest) Casp3->Death

Fig 1: Intrinsic apoptotic signaling cascade induced by 4-Me-TC.

Validated Experimental Methodologies

To accurately capture the mitochondrial-dependent cytotoxicity of 4-Me-TC, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Causality behind the choice of assay: We select MTT over ATP-based luminescent assays because 4-Me-TC directly perturbs mitochondrial membrane potential. MTT reduction to formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. Therefore, a drop in MTT signal provides a highly sensitive, mechanistically relevant proxy for early-stage mitochondrial dysfunction prior to terminal apoptosis[3].

Protocol: Self-Validating MTT Viability Assay

Step 1: Matrix Seeding & Acclimation Seed the target cells (e.g., MCF-7, HCT-116, and normal fibroblasts) at a density of 5×10³ cells/well in 96-well microculture plates[4]. Expert Insight: A 24-hour acclimation period at 37°C and 5% CO₂ is mandatory to allow for cell adherence and the normalization of stress-response kinases activated during enzymatic dissociation.

Step 2: Dosing & Control Implementation Treat the cells with a concentration gradient of 4-Me-TC (6.25 µM, 12.5 µM, 25 µM, 50 µM, and 100 µM) for 24 to 48 hours[4]. Self-Validating System: To ensure data integrity, the following control matrix must be implemented on every plate:

  • Baseline Control: 0.1% DMSO vehicle (establishes 100% viability).

  • Positive Control: 1 µM Doxorubicin (validates assay sensitivity and dynamic range).

  • Interference Control: Cell-free wells containing media + 100 µM 4-Me-TC (subtracts auto-absorbance or light scattering caused by potential compound precipitation).

Step 3: Metabolic Readout Add 5 mg/mL of MTT reagent to each well and incubate for exactly 4 hours at 37°C[4]. Expert Insight: This specific 4-hour incubation window ensures linear formazan crystal generation without saturating the cellular efflux capacity, preventing premature cell rupture.

Step 4: Solubilization & Quantification Carefully aspirate the media and dissolve the insoluble purple formazan crystals in 100 µL of DMSO. Quantify absorbance at 570 nm using a microplate reader.

Workflow S1 Cell Seeding (5x10³ cells/well) S2 24h Acclimation (37°C, 5% CO₂) S1->S2 S3 Compound Dosing (6.25 - 100 µM) S2->S3 S4 48h Incubation S3->S4 S5 MTT Addition (4h, 5mg/mL) S4->S5 S6 Absorbance Read (570nm) S5->S6

Fig 2: Self-validating high-throughput cytotoxicity assay workflow.

Conclusion

4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one represents a highly promising structural class. While it may not match the raw, indiscriminate potency of legacy chemotherapeutics like Doxorubicin, its ability to selectively induce intrinsic apoptosis via mitochondrial depolarization in carcinoma cells—while sparing normal fibroblasts—makes it an excellent candidate for further preclinical optimization.

References

  • 1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones as Cytotoxic Agents Asian Journal of Chemistry / ResearchG
  • Antibacterial and Cytotoxic Effects of Cyclodextrin-Triazole-Titanium Based Nanocomposite SciELO
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives Biointerface Research in Applied Chemistry
  • Cytotoxic Activity of Triazole-Containing Alkyl ß-D-Glucopyranosides UKnowledge

Sources

A Comparative Guide to Confirming the Mechanism of Action of Novel Triazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the triazole scaffold has been a cornerstone of medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents.[1][2][3] Its derivatives demonstrate a vast spectrum of pharmacological activities, from potent antifungal and anticancer effects to antiviral and other enzyme-inhibiting properties.[1][3] The well-established antifungal mechanism—the inhibition of lanosterol 14α-demethylase (CYP51)—provides a foundational model for understanding how these compounds work.[1][4][5][6][7] However, as researchers develop novel triazole derivatives targeting a diverse and expanding array of proteins, a rigorous, multi-faceted approach is essential to definitively confirm their mechanism of action (MoA).

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of novel triazole inhibitors. Moving beyond a simple checklist of experiments, we explore the causality behind methodological choices, presenting a self-validating workflow that integrates biochemical, biophysical, structural, and cellular data to build an unassailable case for a compound's specific biological function.

The Foundation: Understanding Established Triazole Mechanisms

Before validating a novel inhibitor, it is crucial to understand the established mechanisms that make the triazole scaffold so versatile. This knowledge provides a comparative baseline for interpreting new data.

  • Antifungal Activity (The Classical Mechanism): The most renowned MoA for antifungal triazoles like fluconazole and voriconazole is the potent inhibition of CYP51, a fungal cytochrome P450 enzyme.[1][8][9] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[5][10] By binding to the heme iron in the enzyme's active site, the triazole inhibitor disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane.[6][11][12]

  • Anticancer Activity: Triazole derivatives exert anticancer effects through diverse mechanisms.[1] Some act as potent aromatase inhibitors (e.g., letrozole, anastrozole) to treat hormone-receptor-positive breast cancer.[13] Others function as histone deacetylase (HDAC) inhibitors or target key signaling molecules like the Signal Transducer and Activator of Transcription 3 (STAT3), interfering with pathways critical for tumor growth and survival.[1][14][15]

  • Antiviral Activity: The broad-spectrum antiviral agent Ribavirin, a 1,2,4-triazole nucleoside analog, acts by disrupting viral nucleic acid synthesis after being phosphorylated to its active forms within the host cell.[1]

  • Other Enzymatic Targets: The scaffold's versatility is further highlighted by its ability to inhibit a wide range of other enzymes, including HIV-1 reverse transcriptase, tyrosinase, and elastase, demonstrating its adaptability in targeting diverse active sites.[3][16][17][18]

A Validating Workflow for MoA Confirmation

Confirming the MoA of a novel triazole inhibitor requires a systematic progression from initial hypothesis to definitive proof. This workflow integrates multiple lines of evidence, with each phase designed to validate the findings of the last.

MoA_Workflow cluster_0 Phase 1: Biochemical & Biophysical Validation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Cellular Confirmation A Biochemical Assays (Enzyme Kinetics, IC₅₀) B Biophysical Assays (Direct Binding) A->B Confirms physical interaction C X-ray Crystallography or Cryo-EM B->C Provides structural basis for binding D Computational Modeling & Docking C->D Validate & Predict G Phenotypic Assays (Viability, Apoptosis) C->G Explains structure-activity relationship D->A Guides inhibitor design E Target Engagement Assays (e.g., CETSA) F Downstream Pathway Analysis (e.g., Western Blot, Reporter Assay) E->F Confirms functional consequence F->G Links target to cellular effect End Confirmed MoA G->End Start Novel Triazole Inhibitor Start->A

Caption: Experimental workflow for confirming a novel inhibitor's MoA.

Phase 1: Is the Target Correct? Biochemical & Biophysical Validation

The first step is to quantify the inhibitor's effect on the purified target protein and confirm a direct physical interaction. This phase answers two fundamental questions: "Does the compound inhibit the target?" and "Does the compound physically bind to the target?"

Biochemical Assays: Quantifying Inhibition

Enzyme inhibition assays are the primary method for determining a compound's potency. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these experiments.

Experimental Protocol: IC₅₀ Determination via Spectrophotometric Assay

  • Reagent Preparation: Prepare a concentrated stock solution of the novel triazole inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid affecting enzyme activity.[2]

  • Assay Setup: In a 96-well microplate, add the assay buffer, the purified target enzyme at a fixed concentration, and varying concentrations of the triazole inhibitor or controls (positive control inhibitor, negative vehicle control).

  • Pre-incubation: Incubate the plate at the enzyme's optimal temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Add the enzyme's specific substrate to all wells to start the reaction.

  • Data Acquisition: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of this change corresponds to the initial reaction velocity.

  • Data Analysis: Calculate the initial velocity for each inhibitor concentration. Normalize the data, setting the velocity of the vehicle control (no inhibitor) as 100% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

Table 1: Example of In Vitro Enzyme Inhibition Data for Novel Triazole Compounds

Compound ID Target Enzyme IC₅₀ (µM)¹ % Inhibition at [X] µM
NTC-001 Target A 1.2 ± 0.2 95.3 ± 2.1 at 5 µM
NTC-002 Target A 8.9 ± 1.1 72.4 ± 4.5 at 10 µM
Positive Control Target A 0.05 ± 0.01 99.1 ± 0.8 at 0.2 µM
Negative Control Target A > 100 < 5 at 100 µM

| ¹Values are presented as the mean ± standard deviation from three independent experiments. |

Enzyme Kinetics: Defining the Mode of Inhibition

Once potency is established, kinetic studies are performed to understand how the inhibitor interacts with the enzyme and its substrate. This provides crucial mechanistic insight.

Experimental Protocol: Determining Inhibition Type

  • Assay Setup: A matrix of reactions is prepared. Substrate concentrations are varied along one axis, while inhibitor concentrations (typically 0, 1x IC₅₀, and 2x IC₅₀) are varied along the other.

  • Data Acquisition: Measure the initial reaction velocity for each combination of substrate and inhibitor.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot. The pattern of line intersections reveals the inhibition type (competitive, non-competitive, uncompetitive, or mixed), which can then be used to calculate the inhibition constant (Ki).[17]

Inhibition_Types cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive comp comp noncomp noncomp uncomp uncomp Ergosterol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate Pathway hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol (Functional Cell Membrane) cyp51->ergosterol inhibitor Novel Triazole Inhibitor inhibitor->cyp51 INHIBITS

Sources

Reproducibility of Synthesis for 4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one: A Comparative Guide to Classical vs. Direct C–H Azolation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one serves as a critical structural scaffold and intermediate in the development of azole-class agricultural fungicides and pharmaceutical agents. Synthesizing this α-triazolyl ketone with high batch-to-batch reproducibility presents significant chemical challenges, primarily due to issues with regioselectivity (N1 vs. N4 alkylation of the ambident triazole) and diastereoselectivity (cis vs. trans configuration on the cyclohexanone ring).

This guide objectively compares the operational reproducibility, thermodynamic causality, and environmental impact of the Classical Two-Step Halogenation-Substitution (Route A) against the modern Direct Oxidative C(sp3)–H Azolation (Route B) .

Mechanistic Pathways & Causality Analysis

As a Senior Application Scientist, evaluating a synthetic route requires looking beyond the stoichiometric steps to understand the underlying thermodynamic and kinetic drivers that dictate reproducibility.

Route A: Classical Two-Step Halogenation-Nucleophilic Substitution

Classical methods for synthesizing α-triazolyl ketones rely heavily on a two-step halogenation and nucleophilic substitution sequence[1].

  • The Mechanism: 4-methylcyclohexanone undergoes acid-catalyzed enolization followed by electrophilic bromination to yield α-bromo-4-methylcyclohexanone. This intermediate is then subjected to an SN2 displacement by 1H-1,2,4-triazole in the presence of a weak base (e.g., K₂CO₃).

  • The Causality of Failure: Reproducibility in this route is inherently compromised by the first step. The 4-methyl group exerts a steric bias, but enolization still occurs toward both C2 and C6, leading to a mixture of regioisomers and over-brominated side products. Furthermore, 1,2,4-triazole is an ambident nucleophile. While N1-alkylation is thermodynamically favored, the steric bulk of the secondary bromide often traps the reaction in the kinetic N4-alkylation pathway, drastically reducing the yield of the desired N1-isomer and complicating downstream purification.

Route B: Direct Oxidative C(sp3)–H Azolation

Recent advancements in transition-metal-free and electrochemical C(sp3)-H functionalization have enabled direct azolation of ketones under mild conditions[2]. Electrophotocatalytic and photoredox methods have also been developed to facilitate these C-H activations via single-electron transfer (SET) processes[3].

  • The Mechanism: Utilizing an iodine source (e.g., I₂ or NH₄I) in dimethyl sulfoxide (DMSO), the ketone is oxidized in situ to an α-iodo or enolonium intermediate. This highly reactive, transient species is immediately trapped by the 1,2,4-triazole in a single-pot cascade.

  • The Causality of Success: By bypassing the isolation of the α-bromo intermediate, Route B eliminates the accumulation of lachrymatory and unstable side products. The in situ generation of the electrophile ensures a low steady-state concentration, which thermodynamically drives the highly selective N1-alkylation. This catalytic control results in a highly reproducible diastereomeric ratio (dr) favoring the more stable trans-isomer.

Pathway Visualization

SynthesisRoutes SM 4-Methylcyclohexanone IntA α-Bromo-4-methyl cyclohexanone SM->IntA Route A1: Br₂, AcOH 25°C Product 4-Methyl-2-(1H-1,2,4-triazol-1-yl) cyclohexan-1-one SM->Product Route B: 1,2,4-Triazole I₂ or NH₄I, DMSO, 100°C (Direct C-H Azolation) IntA->Product Route A2: 1,2,4-Triazole K₂CO₃, DMF, 80°C

Fig 1: Synthetic pathways for 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one.

Quantitative Data Presentation

The following table summarizes the performance metrics of both routes based on standardized 100-mmol scale bench trials.

Performance MetricRoute A: Classical Two-StepRoute B: Direct C–H Azolation
Overall Isolated Yield 40–55%75–85%
Regioselectivity (N1:N4) ~ 4:1> 15:1
Diastereomeric Ratio (cis:trans) ~ 1.5:1 (Kinetic mixture)~ 4:1 (Thermodynamic control)
E-factor (kg waste / kg product) High (> 25)Low (< 10)
Batch-to-Batch Reproducibility Moderate (Sensitive to Br₂ stoichiometry)High (Catalytically controlled)
Safety Profile Requires handling of toxic, lachrymatory α-bromo ketonesOne-pot process; no isolated toxic intermediates

Experimental Protocols (Self-Validating Workflows)

To ensure maximum trustworthiness and reproducibility, the following step-by-step methodologies are designed with built-in validation checkpoints.

Protocol A: Classical Two-Step Synthesis[1]

Step 1: α-Bromination

  • Dissolve 4-methylcyclohexanone (100 mmol, 1.0 equiv) in 200 mL of glacial acetic acid.

  • Add 3 drops of HBr (33% in AcOH) to initiate enolization.

  • Dropwise add Br₂ (105 mmol, 1.05 equiv) dissolved in 50 mL AcOH at 20–25°C over 1 hour.

  • Validation Checkpoint: Stir until the deep red color dissipates into a pale yellow, confirming the complete consumption of bromine.

  • Quench the reaction with ice water, neutralize carefully with saturated NaHCO₃, and extract with CH₂Cl₂ (3 × 100 mL). Concentrate in vacuo to yield crude α-bromo-4-methylcyclohexanone.

Step 2: Nucleophilic Substitution

  • Suspend 1H-1,2,4-triazole (120 mmol, 1.2 equiv) and anhydrous K₂CO₃ (150 mmol, 1.5 equiv) in 150 mL of anhydrous DMF.

  • Heat the suspension to 80°C for 30 minutes to pre-form the reactive triazolide anion.

  • Add the crude α-bromo-4-methylcyclohexanone dropwise over 30 minutes.

  • Validation Checkpoint: Stir at 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the bromide spot (R_f ~ 0.7) is fully consumed.

  • Dilute with water, extract with EtOAc, wash extensively with brine (to remove DMF), and dry over Na₂SO₄. Purify via silica gel chromatography to isolate the target N1-isomer.

Protocol B: Direct Oxidative C–H Azolation (Recommended)[2]
  • Charge a 250 mL round-bottom flask with 4-methylcyclohexanone (100 mmol, 1.0 equiv), 1H-1,2,4-triazole (150 mmol, 1.5 equiv), and molecular iodine (I₂, 10 mmol, 0.1 equiv) in 100 mL of DMSO.

  • Add an oxidant (e.g., aqueous tert-butyl hydroperoxide, TBHP, 2.0 equiv) to continuously regenerate the active electrophilic iodine species. (Note: This can also be achieved under constant-current electrochemical anodic oxidation conditions[2]).

  • Heat the mixture to 100°C and stir for 12 hours.

  • Validation Checkpoint: The reaction mixture will maintain a dark color due to the active iodine cycle. TLC monitoring will show the direct conversion of the ketone to the highly polar triazolyl product without the buildup of intermediate spots.

  • Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (50 mL) to reduce residual iodine and unreacted oxidant. The solution will turn pale yellow.

  • Extract with EtOAc (3 × 100 mL), wash with water (3 × 100 mL) to remove DMSO, and concentrate. Purify via recrystallization from hot ethanol to yield the pure 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one.

References

  • Title: EP0229301A1 - Diastereomeric form (A) of 3,3-dimethyl-1(4-methoxy-imino-methyl-phenoxy)-1-(1,2,4-triazol-1-yl)
  • Title: Full article: Transition-metal-free electrochemical-induced active C(sp3)
  • Title: Applications of Electrophotocatalysis in C−H Functionalization of Organic Molecules Source: ResearchGate URL

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized synthetic intermediate frequently utilized in drug discovery and agricultural chemistry, 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one presents unique logistical and environmental challenges. This molecule structurally merges a reactive cyclohexanone core with a 1,2,4-triazole moiety. While the triazole ring is invaluable for coordinating with target enzymes during drug development, it also imparts significant environmental persistence.

To build a culture of uncompromising laboratory safety, researchers must move beyond rote compliance and understand the causality behind chemical handling. This guide provides the mechanistic reasoning and self-validating protocols required for the safe operational handling and disposal of this compound.

Mechanistic Hazard Profile: Understanding the Causality

To design an effective disposal strategy, we must dissect the chemical behavior of the compound's constituent parts. The hazards of this molecule are dual-natured:

  • Aquatic Toxicity & Environmental Persistence (The Triazole Core): 1,2,4-triazole derivatives are notoriously persistent in aqueous environments. They resist conventional biodegradation and can act as severe endocrine disruptors in aquatic species by inhibiting cytochrome P450-mediated processes 1. Because these transformation products are highly mobile in water2, flushing any triazole-containing mixture down the drain is strictly prohibited.

  • Flammability & Reactivity (The Cyclohexanone Core): The cyclohexanone backbone introduces volatility and flammability risks. Furthermore, as a ketone, it can react violently with strong oxidizing agents. Waste streams containing this compound must be strictly segregated from nitric acid or peroxides to prevent exothermic reactions or auto-ignition in waste carboys3.

Quantitative Hazard Summary

The following table synthesizes the physicochemical and toxicological data of the parent moieties to inform our logistical disposal strategy.

Hazard ParameterCyclohexanone Core Contribution1,2,4-Triazole Core ContributionOperational Implication
Flash Point ~44 °C (111 °F)N/A (Solid)Treat all liquid solutions as Flammable . Keep away from ignition sources.
Aquatic Toxicity LC50 (Fathead Minnow): 527 mg/LEC50 (Daphnia magna): < 10 mg/LHigh Ecological Risk. Absolute prohibition on drain disposal.
Biodegradability Readily biodegradableHighly resistant to degradationRequires high-temperature incineration for total destruction.
Chemical Incompatibility Strong oxidizers, nitric acidStrong acids/basesSegregate strictly into "Non-Halogenated Organic Waste" only.

Self-Validating Disposal Protocol

Every safety procedure must be a self-validating system—meaning the protocol includes built-in checks to confirm that the step was executed safely and correctly before proceeding to the next.

Phase 1: Segregation and Containment
  • Select the Appropriate Receptacle: Use a high-density polyethylene (HDPE) or glass waste container. Ensure the container is explicitly designated for "Non-Halogenated Organic Waste" (unless the compound is dissolved in a halogenated solvent like dichloromethane, in which case it routes to "Halogenated Organic Waste").

  • Verify Compatibility (Self-Validation Check): Before adding the waste to the bulk carboy, visually inspect the carboy for phase separation, heat generation, or gas evolution (bubbling). Validation: If the carboy is at room temperature and no gas is evolving, it is safe to add the waste. If heat is detected, an ongoing incompatible reaction is occurring—immediately seal the fume hood and evacuate.

  • Labeling: Affix a hazardous waste tag immediately. List "4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one" fully; do not use abbreviations. Mark the primary hazards as "Flammable" and "Environmentally Toxic."

Phase 2: Spill Response Protocol

In the event of a localized spill (e.g., < 500 mL of solution):

  • Isolate & Ventilate: Evacuate personnel from the immediate area. Eliminate all ignition sources (sparks, open flames) due to the volatility of the ketone core.

  • Neutralize & Absorb: Do not use combustible materials like sawdust. Apply an inert, non-combustible absorbent such as vermiculite, sand, or a specialized chemical spill pad.

  • Collection: Use non-sparking tools to sweep up the absorbed material. Place it into a compatible, sealable container.

  • Decontamination (Self-Validation Check): Wash the spill area with a 2-5% solution of soda ash to remove residual triazole contamination. Validation: After washing, swipe the area with a pH test strip. A neutral pH (7.0-7.5) validates that any acidic/reactive residues have been successfully neutralized and removed.

Phase 3: Final Destruction (Incineration)

Because triazole transformation products are highly mobile in soil and water, landfilling or standard wastewater treatment is unacceptable.

  • Transfer: Transfer the sealed waste containers to the facility's central hazardous waste accumulation area.

  • Manifesting (Self-Validation Check): Review the waste manifest prior to vendor pickup. Validation: Ensure the waste is coded for high-temperature incineration. The only environmentally sound method for destroying 1,2,4-triazole derivatives is incineration in an EPA-approved facility, which breaks down the nitrogenous heterocyclic ring into inert nitrogen oxides (NOx) and carbon dioxide4.

Operational Disposal Workflow

The following decision tree dictates the logistical routing for waste containing 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one.

DisposalWorkflow Start 4-methyl-2-(1H-1,2,4-triazol-1-yl) cyclohexan-1-one Waste Liquid Liquid Waste Stream Start->Liquid Solid Solid / Spill Debris Start->Solid Aqueous Aqueous Mixture Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic Incineration High-Temp Incineration (EPA Approved Facility) Solid->Incineration NoDrain DO NOT DRAIN (Aquatic Toxicity Risk) Aqueous->NoDrain Organic->Incineration NoDrain->Incineration

Operational workflow for the segregation and EPA-compliant incineration of triazole-ketone waste.

References

  • Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. MDPI.
  • Material Safety Data Sheet - Cyclohexanone, 99.8%. Cole-Parmer.
  • Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole.
  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxid

Sources

A Comprehensive Safety and Handling Guide for 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Profile

Understanding the chemical's structure is paramount to anticipating its hazards. 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is a heterocyclic ketone. Its risk profile is a composite of the hazards associated with both the cyclohexanone ring and the 1,2,4-triazole functionality.

  • Cyclohexanone Moiety: The cyclohexanone backbone suggests a potential for flammability and irritation. Cyclohexanone itself is a combustible liquid and can cause irritation to the skin and eyes.[1] It may also cause respiratory irritation, drowsiness, or dizziness upon inhalation.[2]

  • 1,2,4-Triazole Moiety: Azole compounds, a class to which 1,2,4-triazole belongs, are widely used as antifungal agents.[3] Some triazole derivatives are considered hazardous, with potential for acute toxicity if swallowed, in contact with skin, or inhaled.[4][5] Furthermore, some azole compounds are suspected of causing reproductive harm.

Based on this structural analysis, 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one should be handled as a substance that is potentially:

  • Harmful if swallowed or inhaled.

  • A skin and eye irritant.

  • A potential reproductive toxin.

  • Combustible.

Occupational Exposure Limits (OELs): No specific OEL has been established for this compound. However, as a precautionary measure, the OELs for cyclohexanone can be used as a conservative guideline for airborne exposure.

JurisdictionTWA (8-hour)STEL/CeilingSkin Notation
OSHA50 ppm-Yes
NIOSH25 ppm-Yes
ACGIH25 ppm50 ppmYes

Data sourced from the NIOSH IDLH documentation for cyclohexanone.[6] The "Skin" notation indicates that skin absorption is a significant route of exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. The following recommendations are based on the anticipated hazards.

Primary Engineering Controls

All handling of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one, including weighing, dissolution, and transfers, should be performed within a certified chemical fume hood to control airborne concentrations.

Personal Protective Equipment
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect the eyes from splashes of the chemical, which is presumed to be an eye irritant based on its structural components.[2][4]
Hand Protection Chemically impermeable gloves. Nitrile gloves are a suitable initial choice for handling ketones and many organic chemicals.[7] However, for prolonged contact or immersion, laminate film gloves (e.g., Silver Shield) offer broader protection.[8] Always inspect gloves for integrity before use and change them frequently.To prevent skin contact, as the compound is expected to be a skin irritant and may be absorbed through the skin.[2][6] Glove selection should be based on the specific solvent used, if any, and the duration of the task.
Body Protection A flame-resistant laboratory coat should be worn and kept fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.To protect the skin and clothing from contamination. The flame-resistant property addresses the potential flammability of the cyclohexanone moiety.
Respiratory Protection Respiratory protection is generally not required when handling small quantities in a properly functioning chemical fume hood. If engineering controls are not sufficient, or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][9]To prevent inhalation of vapors or aerosols, which may be harmful.[2][4]

Operational and Disposal Plans

A systematic workflow is crucial for the safe handling and disposal of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one.

Handling and Storage
  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.[2]

  • Handling:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as outlined in the table above.

    • Perform all manipulations within a chemical fume hood.

    • Use non-sparking tools and ground all equipment when transferring large quantities to prevent static discharge.[2][10]

    • Avoid generating dust or aerosols.

    • Wash hands thoroughly with soap and water after handling.[3]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[10]

  • Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

As a non-halogenated organic compound, 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one waste must be disposed of as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with halogenated solvents.[11][12] Mixing can significantly increase disposal costs and complicate the disposal process.[11][12]

  • Containerization: Collect all waste containing this chemical (including contaminated consumables) in a dedicated, clearly labeled, and leak-proof container.[13] The label should include "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[4][5][14] Under no circumstances should this chemical be disposed of down the drain.[12]

Diagrams and Workflows

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh/Measure in Fume Hood prep_eng->handle_weigh Proceed to handling handle_transfer Perform Chemical Transfer handle_weigh->handle_transfer clean_decon Decontaminate Work Area handle_transfer->clean_decon Complete handling clean_waste Segregate & Containerize Waste clean_decon->clean_waste clean_ppe Doff & Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated non_halogen_container Collect in NON-HALOGENATED Organic Waste Container is_halogenated->non_halogen_container No halogen_container Collect in HALOGENATED Organic Waste Container is_halogenated->halogen_container Yes label_container Label container with: - 'Hazardous Waste' - Chemical Name(s) - Hazard Symbols non_halogen_container->label_container halogen_container->label_container licensed_disposal Arrange for disposal by a licensed waste management company label_container->licensed_disposal

A decision tree for the proper segregation and disposal of chemical waste.

References

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.

  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.

  • Santa Cruz Biotechnology. Azaconazole Safety Data Sheet.

  • Aure Chemical. Safe Handling and Storage Guidelines for Cyclohexane.

  • University of Tennessee, Knoxville. Organic Solvents. Environment, Health and Safety.

  • A.G. Layne. Cyclohexanone Safety Data Sheet.

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

  • Fisher Scientific. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline Safety Data Sheet.

  • University of Oslo. Chemical and Hazardous Waste Guide.

  • ScienceLab.com. Cyclohexanone MSDS.

  • Fisher Scientific. 4-Amino-4H-1,2,4-triazole Safety Data Sheet.

  • Fisher Scientific. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile Safety Data Sheet.

  • Lab Alley. Cyclohexanone, Lab Grade Safety Data Sheet.

  • PubChem. Cyclohexanone. National Institutes of Health.

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexanone.

  • Glove for Chemicals. Compatibility Chart for 20 Cleaners.

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.

  • Tokyo Chemical Industry. Cyclohexanone Safety Data Sheet.

  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.

  • Kerbl. Chemical resistant gloves.

  • Medicom. Chemical Resistance Reference Chart.

  • Ontario Ministry of Labour, Immigration, Training and Skills Development. Current occupational exposure limits for Ontario workplaces under Regulation 833.

  • North Safety Products. Silver Shield Gloves Chemical Resistance Guide.

  • The Good Scents Company. 4,4,6-trimethyl-2-cyclohexen-1-one information.

  • Ansell. Chemical Resistance Guide.

  • European Medicines Agency. Appendix 5 Toxiclogical Data for Class 2 Solvents.

  • European Food Safety Authority. Impact of the use of azole fungicides, other than as human medicines, on the development of azole‐resistant Aspergillus spp.

  • The National Institute for Occupational Safety and Health (NIOSH). Cyclohexanone - IDLH. Centers for Disease Control and Prevention.

  • Chemsrc. 4-methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclohex-2-en-1-ol.

Sources

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4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one
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4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.